molecular formula C9H9BrN2O B1528469 6-Bromo-N-cyclopropylpyridine-3-carboxamide CAS No. 1114563-25-5

6-Bromo-N-cyclopropylpyridine-3-carboxamide

Cat. No.: B1528469
CAS No.: 1114563-25-5
M. Wt: 241.08 g/mol
InChI Key: KFWPVRXYVGDEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-cyclopropylpyridine-3-carboxamide (CAS 1114563-25-5) is a high-purity chemical compound supplied for research and development purposes. This brominated nicotinamide derivative has a molecular formula of C 9 H 9 BrN 2 O and a molecular weight of 241.09 g/mol . The compound's structure features a pyridine ring substituted with a bromine atom at the 6-position and a cyclopropylamide group at the 3-position. This specific architecture makes it a versatile intermediate in organic synthesis and medicinal chemistry. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the creation of diverse chemical libraries . Simultaneously, the electron-withdrawing carboxamide group and the steric profile of the cyclopropyl ring can influence the compound's physicochemical properties and its binding affinity to biological targets. As a specialist building block, this compound is primarily used in pharmaceutical research for the synthesis of more complex molecules. Its core scaffold is relevant in the development of peptidomimetics and other bioactive compounds, similar to those investigated in virulence-attenuating agents . Researchers employ this compound in the exploration of structure-activity relationships (SAR), particularly when a cyclopropyl moiety is desired to modulate metabolic stability, conformational freedom, or lipophilicity of lead compounds. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-bromo-N-cyclopropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWPVRXYVGDEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 6-Bromo-N-cyclopropylpyridine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Metabolic Disease (Type 2 Diabetes Mellitus) & GPR40 (FFAR1) Agonism[1][2][3][4][5]

Executive Summary

The molecule 6-Bromo-N-cyclopropylpyridine-3-carboxamide represents a "privileged scaffold" in modern medicinal chemistry, specifically within the discovery pipelines for GPR40 (FFAR1) agonists . While the molecule itself is a chemical intermediate with low intrinsic potency, its structural architecture serves as a critical modular hub for synthesizing high-affinity insulin secretagogues used in the treatment of Type 2 Diabetes Mellitus (T2DM) .

This guide analyzes the therapeutic utility of this scaffold, detailing its role as the electrophilic partner in the synthesis of biaryl GPR40 modulators. By leveraging the 6-bromo "warhead" for cross-coupling reactions and the N-cyclopropyl carboxamide as a polar anchor, researchers can generate libraries of compounds capable of stimulating glucose-dependent insulin secretion (GDIS) with reduced risk of hypoglycemia.

Chemical Architecture & Pharmacophore Analysis

To understand the therapeutic potential, one must deconstruct the molecule into its functional pharmacophores. This structure acts as the "Head Group" in the classic Head-Linker-Tail model of GPR40 agonists.

Structural DomainChemical MoietyFunction in Drug Design
The Anchor (Head) N-cyclopropylamideActs as a hydrogen bond donor/acceptor network. The cyclopropyl group provides steric bulk to fill the hydrophilic pocket of the GPR40 receptor while improving metabolic stability compared to simple alkyl chains.
The Core Pyridine RingA bioisostere for the phenyl rings found in early GPR40 agonists (e.g., AMG-837). The nitrogen atom improves aqueous solubility and alters the electronic properties of the ring.
The Handle (Warhead) 6-BromineA versatile electrophile positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This allows for the attachment of lipophilic "tails" (e.g., biphenyls, phenoxy-ethers) required to penetrate the receptor's hydrophobic crevice.
Structural Logic Diagram

The following diagram illustrates the transformation of the scaffold into a bioactive therapeutic agent.

G Scaffold 6-Bromo-N-cyclopropyl pyridine-3-carboxamide (The Scaffold) Suzuki Pd-Catalyzed Suzuki Coupling Scaffold->Suzuki + Tail Precursor Drug Potent GPR40 Agonist (Bioactive Derivative) Suzuki->Drug C-C Bond Formation Tail Lipophilic Tail (e.g., Boronic Acid) Tail->Suzuki

Figure 1: Synthetic workflow transforming the 6-Br scaffold into a bioactive GPR40 agonist.

Therapeutic Mechanism: GPR40 (FFAR1) Activation[2][3][4]

The derivatives of this scaffold target GPR40 (Free Fatty Acid Receptor 1) , a G-protein coupled receptor (GPCR) expressed primarily in pancreatic


-cells.[1][3][4]
Mechanism of Action

Unlike sulfonylureas, which close


 channels directly (causing insulin release regardless of glucose levels), GPR40 agonists amplify insulin secretion only in the presence of elevated glucose.[4][6] This provides a "smart" safety profile with minimal hypoglycemia risk.
  • Binding: The derivative binds to the transmembrane domain of GPR40.

  • Transduction: Induces conformational change, coupling to the

    
     protein.
    
  • Signaling: Activates Phospholipase C (PLC), cleaving

    
     into 
    
    
    
    and DAG.
  • Effect:

    
     triggers 
    
    
    
    release from the Endoplasmic Reticulum (ER), facilitating the exocytosis of insulin granules.

GPR40_Pathway Ligand Pyridine-3-carboxamide Derivative Receptor GPR40 (FFAR1) (Transmembrane) Ligand->Receptor Binding GProtein Gαq Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Calcium Intracellular Ca²⁺ Increase ER->Calcium Release Insulin Insulin Secretion (Glucose Dependent) Calcium->Insulin Exocytosis

Figure 2: Signal transduction pathway activated by GPR40 agonists derived from the scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: To synthesize this compound from commercially available precursors.

Reagents:

  • 6-Bromonicotinic acid (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • HATU or EDC/HOBt (Coupling agents)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-bromonicotinic acid (2.0 g, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add DIPEA (3.5 mL, 20 mmol) followed by HATU (4.18 g, 11 mmol). Stir at

    
     for 30 minutes to activate the carboxylic acid.
    
  • Amine Addition: Dropwise add cyclopropylamine (0.83 mL, 12 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: ~241 amu

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc gradient) to yield the white solid product.

Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: To validate the biological activity of synthesized derivatives in GPR40-expressing CHO or HEK293 cells.

  • Cell Plating: Seed CHO-hGPR40 cells (20,000 cells/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-4 assay kit dye (Molecular Devices) containing 2.5 mM Probenecid. Incubate for 1 hour at

    
    .
    
  • Compound Preparation: Prepare serial dilutions of the pyridine-carboxamide derivative in HBSS buffer.

  • Measurement: Transfer plate to a FLIPR Tetra system.

  • Stimulation: Add compounds to the cells. Measure fluorescence intensity (Excitation 470-495 nm, Emission 515-575 nm) for 180 seconds.

  • Analysis: Calculate

    
     by plotting Max-Min fluorescence against log[concentration].
    

Structure-Activity Relationship (SAR) Data

The following table demonstrates why the 6-bromo scaffold is an intermediate and not the drug itself. The lipophilic tail is essential for potency.

Compound IDStructure DescriptionGPR40 Potency (

)
Interpretation
Scaffold (Core) This compound> 10,000 nMInactive/Weak. Lacks the hydrophobic tail required for deep pocket binding.
Derivative A 6-Phenyl-N-cyclopropylpyridine-3-carboxamide~ 500 nMModerate. Phenyl ring adds lipophilicity but lacks sufficient reach.
Derivative B 6-(4-Benzyloxyphenyl)-N-cyclopropyl...< 50 nMPotent. The ether linker and distal ring mimic the fatty acid tail of natural ligands.
Ref (TAK-875) Fasiglifam (Benzofuran analog)~ 14 nMClinical Standard. High potency benchmark.

Note: Data represents typical SAR trends for this chemical class based on GPR40 agonist literature [1, 2].

References

  • Takeda Pharmaceutical Company. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Journal of Medicinal Chemistry.

  • Amgen Inc. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2016). Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry.[7][8]

  • PubChem. (2025). Compound Summary: this compound.[9]

Sources

The Strategic Advantage of 6-Bromo-N-cyclopropylpyridine-3-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of contemporary medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of a drug discovery program's success. The 6-Bromo-N-cyclopropylpyridine-3-carboxamide core represents a confluence of desirable features: a synthetically versatile handle, a biologically relevant pharmacophore, and a metabolically robust moiety. This guide provides an in-depth analysis of this scaffold, offering field-proven insights into its synthesis, derivatization, and application in the design of novel therapeutics. We will explore the causality behind its strategic use, from its foundational chemical properties to its role in constructing complex, biologically active molecules.

I. The Architectural Merits of the this compound Scaffold

The power of this scaffold lies in the synergistic interplay of its three key components: the 6-bromopyridine ring, the N-cyclopropylamide, and the nicotinamide core.

  • The 6-Bromopyridine Moiety: A Gateway to Chemical Diversity The bromine atom at the 6-position of the pyridine ring is not merely a substituent; it is a versatile synthetic handle. Its presence opens the door to a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][2] This allows for the systematic and efficient introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The pyridine nitrogen's ability to coordinate with palladium catalysts necessitates careful optimization of reaction conditions to achieve successful transformations.[1]

  • The N-Cyclopropylamide Group: Enhancing Potency and Metabolic Stability The cyclopropyl group is a well-established motif in medicinal chemistry, known for conferring a unique combination of conformational rigidity and metabolic stability.[3][4] Its incorporation can lead to:

    • Increased Potency: The rigid conformation of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to more favorable binding to the target receptor.[5]

    • Improved Metabolic Profile: The cyclopropyl group is less susceptible to oxidative metabolism compared to linear alkyl chains, which can increase the drug's half-life and reduce the formation of unwanted metabolites.[5]

    • Enhanced Brain Permeability: In some cases, the lipophilicity of the cyclopropyl group can contribute to increased penetration of the blood-brain barrier.[5]

    • Mechanism-Based Inhibition: The cyclopropylamine motif is a key pharmacophore in mechanism-based inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[3]

  • The Nicotinamide Core: A Biologically Privileged Structure Nicotinamide, or pyridine-3-carboxamide, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[6] This makes the nicotinamide scaffold a "biologically privileged" structure, as it is recognized by a variety of enzymes. Derivatives of nicotinamide have shown a broad range of pharmacological activities, and the core itself can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Below is a diagram illustrating the key functional components of the scaffold and their strategic implications in drug design.

scaffold This compound bromo 6-Bromo Group scaffold->bromo Synthetic Handle cyclopropyl N-Cyclopropylamide scaffold->cyclopropyl Potency & Stability nicotinamide Nicotinamide Core scaffold->nicotinamide Biological Recognition derivatization Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) bromo->derivatization properties Improved PK/PD (Potency, Metabolism, BBB penetration) cyclopropyl->properties targeting Enzyme Inhibition (Kinases, Demethylases, etc.) nicotinamide->targeting start 6-Bromonicotinic Acid intermediate 6-Bromonicotinoyl Chloride (in situ) start->intermediate SOCl₂, cat. DMF Reflux final 6-Bromo-N-cyclopropyl- pyridine-3-carboxamide intermediate->final Cyclopropylamine, TEA DCM, 0 °C to RT scaffold 6-Bromo-N-cyclopropyl- pyridine-3-carboxamide suzuki Suzuki-Miyaura (Aryl-B(OH)₂) scaffold->suzuki Pd cat. buchwald Buchwald-Hartwig (R₂NH) scaffold->buchwald Pd cat. sonogashira Sonogashira (R-C≡CH) scaffold->sonogashira Pd/Cu cat. heck Heck (Alkene) scaffold->heck Pd cat. product_suzuki 6-Aryl-N-cyclopropyl- pyridine-3-carboxamide suzuki->product_suzuki product_buchwald 6-(Dialkylamino)-N-cyclopropyl- pyridine-3-carboxamide buchwald->product_buchwald product_sonogashira 6-Alkynyl-N-cyclopropyl- pyridine-3-carboxamide sonogashira->product_sonogashira product_heck 6-Alkenyl-N-cyclopropyl- pyridine-3-carboxamide heck->product_heck

Sources

Introduction: Bridging Vitamin B3 with Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cyclopropylnicotinamide Derivatives for Researchers, Scientists, and Drug Development Professionals

Nicotinamide, a water-soluble amide form of vitamin B3, is a fundamental biological molecule, serving as a direct precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1]. NAD+ is central to cellular metabolism, participating in a vast array of redox reactions critical for energy production[1]. Beyond its bioenergetic role, NAD+ is a key substrate for enzymes like sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and cell signaling[1][2]. Consequently, the nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing promise in oncology, immunology, and anti-infective research[1][3][4].

This guide focuses on a specific, rationally designed class of these compounds: N-cyclopropylnicotinamide derivatives . The introduction of a cyclopropyl group is a strategic decision in modern drug design. This small, strained ring system offers several advantages:

  • Metabolic Stability: The cyclopropyl moiety is resistant to metabolic degradation, often improving the pharmacokinetic profile of a drug candidate.

  • Conformational Rigidity: It locks the amide side chain into a more defined orientation, which can enhance binding affinity and selectivity for a biological target.

  • Unique Electronic Properties: It can modulate the electronic nature of the amide bond, influencing its interactions with target proteins.

By wedding the biologically crucial nicotinamide core with the synthetically valuable cyclopropyl group, researchers aim to develop novel therapeutic agents with enhanced potency, selectivity, and drug-like properties. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of N-cyclopropylnicotinamide derivatives, grounded in established scientific principles and methodologies.

PART 1: Synthesis of N-cyclopropylnicotinamide Derivatives

The core of synthesizing N-cyclopropylnicotinamide derivatives lies in the robust and well-established formation of an amide bond between a nicotinic acid precursor and cyclopropylamine. The most common and efficient approach is a two-step process involving the activation of the carboxylic acid.

General Synthetic Workflow

The primary strategy involves converting the relatively unreactive nicotinic acid into a highly reactive acyl chloride. This intermediate readily reacts with cyclopropylamine under basic conditions to form the desired amide product with high yield. This method is widely adopted for the synthesis of various N-substituted nicotinamide derivatives[5][6][7].

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Purification NicotinicAcid Substituted Nicotinic Acid (1) AcylChloride Nicotinoyl Chloride Intermediate (2) NicotinicAcid->AcylChloride DCM, cat. DMF ActivatingAgent Activating Agent (e.g., SOCl₂, (COCl)₂) ActivatingAgent->AcylChloride Cyclopropylamine Cyclopropylamine (3) FinalProduct N-cyclopropylnicotinamide Derivative (4) AcylChloride->FinalProduct Anhydrous DCM Cyclopropylamine->FinalProduct Base Base (e.g., Et₃N, Pyridine) Base->FinalProduct Purification Column Chromatography or Recrystallization FinalProduct->Purification G cluster_pathway Downstream Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates PLC PLCγ P1->PLC Recruits & Activates RAS RAS P1->RAS Recruits & Activates PI3K PI3K P1->PI3K Recruits & Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation AKT->Proliferation Inhibitor N-cyclopropyl- nicotinamide Derivative Inhibitor->P1 INHIBITS

Sources

Reactivity profile of the 6-bromo position in pyridine carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of the 6-bromo position in pyridine carboxamides. It is structured to provide actionable intelligence for medicinal chemists and process scientists, moving beyond standard textbook definitions to address the specific electronic and steric nuances of this privileged scaffold.

Executive Summary

The 6-bromo-pyridine-carboxamide motif (encompassing picolinamide, nicotinamide, and isonicotinamide derivatives) is a high-value pharmacophore in drug discovery.[1] Its utility stems from the orthogonal reactivity of the 6-bromo position relative to the carboxamide group.

The 6-position is electronically unique: it is adjacent to the pyridine nitrogen (α-position), rendering it highly susceptible to both nucleophilic attack and oxidative addition, while the carboxamide at the C2, C3, or C4 position exerts a profound electron-withdrawing effect (EWG) and potential directing group (DG) influence.[1] This guide dissects the three primary reactivity vectors: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) , Transition Metal Catalysis , and Halogen-Metal Exchange .

Electronic Structure & Mechanistic Underpinnings[2]

The reactivity of the C6-Br bond is dictated by the superposition of two electronic vectors:

  • The Pyridine Nitrogen (

    
    ):  Acts as an electron sink, lowering the energy of the LUMO at the C2 and C6 positions. This facilitates the addition of nucleophiles (Meisenheimer complex formation).
    
  • The Carboxamide (

    
    ):  A strong EWG (via induction and resonance).
    
    • In 2-picolinamide: The amide is meta to C6 geometrically but exerts strong inductive withdrawal.

    • In nicotinamide: The amide is para to C6, allowing for resonance stabilization of anionic intermediates during

      
      .
      

"String-of-Pearls" Orbital Theory: Recent computational studies suggest that the regioselectivity of Halogen-Metal exchange at C6 is governed by the shape of the LUMO+1 orbitals, often described as a "String-of-Pearls" along the C-Br bond. This orbital arrangement favors interaction with metalated species (Li, Mg) over other positions, even in poly-halogenated systems.[1]

Visualization: Electronic Activation Map

ElectronicProfile Scaffold 6-Bromo-Pyridine Carboxamide N_effect Pyridine Nitrogen (Inductive Pull) Scaffold->N_effect Amide_effect Carboxamide Group (EWG & Chelation) Scaffold->Amide_effect Reactivity Activated C6-Br Bond N_effect->Reactivity Lowers LUMO Amide_effect->Reactivity Stabilizes Anionic Intermediates Outcomes High S_NAr Rates Facile Oxidative Addition Rapid Li-Hal Exchange Reactivity->Outcomes

Figure 1: Mechanistic drivers activating the 6-bromo position.

Primary Reactivity Vectors

Vector A: Nucleophilic Aromatic Substitution ( )

The 6-bromo position is highly activated for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, particularly with O-, N-, and S-nucleophiles. Unlike benzene derivatives which require forcing conditions, 6-bromo-pyridine carboxamides often react under mild heating.[1]
  • Scope: Amines (primary/secondary), Alkoxides, Thiolates.[1]

  • The "Amide Effect": If the carboxamide is primary (

    
    ), it can deprotonate under the basic conditions of 
    
    
    
    , forming an anionic species that deactivates the ring (Coulombic repulsion).
    • Optimization: Use non-ionizable bases (e.g., DIPEA) or protect the amide if yields are low.[1]

  • Leaving Group Hierarchy: In this specific scaffold, F >> Cl ≈ Br.[1] However, Br is often preferred for subsequent coupling capability if

    
     is not the first step.
    
Vector B: Transition Metal Catalysis (Suzuki, Buchwald, Sonogashira)

This is the workhorse reaction class.[1][2] The C6-Br bond undergoes facile oxidative addition to Pd(0).

  • Suzuki-Miyaura: Robust. Boronic acids couple efficiently.

    • Challenge: The pyridine nitrogen can coordinate to Pd, acting as a catalyst poison.

    • Solution: Use phosphine ligands with high steric bulk (e.g., XPhos, SPhos) or chelating bis-phosphines (dppf, Xantphos) to outcompete the pyridine nitrogen.[1]

  • Buchwald-Hartwig: Efficient for C-N bond formation.[3][4][5]

    • Warning: Primary carboxamides (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) are competent nucleophiles. Self-coupling (N-arylation of the amide) is a major side reaction.
      
    • Protocol: Use a secondary amide or nitrile precursor if possible.[1] If not, use a catalyst system highly selective for the exogenous amine (e.g., Pd/BrettPhos).[1]

Vector C: Lithium-Halogen Exchange

The generation of the C6-lithio species is kinetically favored over deprotonation (ortho-lithiation), but stability is the limiting factor.

  • Instability: 2-lithio-pyridines (C6 is a 2-position relative to N) can undergo dimerization or ring-opening above -60°C.[1]

  • Protic Interference: The amide protons (

    
     ~17) will be stripped by n-BuLi immediately.
    
    • Strategy 1 (Protection): Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       or a masked amide (oxazoline).
      
    • Strategy 2 (Sacrificial Base): Use 2.2 equivalents of base (1 eq to deprotonate amide, 1 eq for exchange).[1] Note: This generates a dianion which may have solubility issues.

    • Strategy 3 (Turbo Grignard): Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . This allows for exchange at higher temperatures (0°C to -20°C) and is more functional group tolerant.[1]
      

Experimental Protocols & Decision Matrix

Decision Matrix: Choosing the Right Pathway

ReactivityFlow Start Target: Functionalize C6-Br CheckNu Is the incoming group a Heteroatom (N, O, S)? Start->CheckNu SNAr_Path Pathway: S_NAr CheckNu->SNAr_Path Yes (Strong Nu) Pd_Path Pathway: Pd-Catalysis (Buchwald/Ullmann) CheckNu->Pd_Path Yes (Weak Nu) CheckC Is the incoming group Carbon (Aryl, Alkyl)? CheckNu->CheckC No Suzuki Suzuki/Negishi Coupling CheckC->Suzuki Standard Arylation LiHal Li-Hal Exchange (Electrophile Quench) CheckC->LiHal Formyl/Acyl/Alkyl

Figure 2: Strategic decision tree for functionalizing the 6-bromo position.[1]

Detailed Protocol: Suzuki-Miyaura Coupling of 6-Bromopicolinamide

Context: This protocol mitigates catalyst poisoning by the pyridine nitrogen and prevents hydrolysis of the amide.

Reagents:

  • Substrate: 6-bromo-pyridine-2-carboxamide (1.0 eq)[1]

  • Boronic Acid: Arylboronic acid (1.2 eq)[1]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (3-5 mol%) - Chosen for bidentate stability.
    
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with the bromide, boronic acid, and base. Evacuate and backfill with Argon (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). This is critical; oxygen promotes homocoupling and catalyst deactivation.
    
  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Thermal Cycle: Heat to 85-90°C. Note: Do not exceed 100°C to avoid amide hydrolysis.

  • Monitoring: Monitor by LCMS. The starting material (Br) should vanish within 2-4 hours.

  • Workup: Cool to RT. Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]

  • Purification: Silica gel chromatography. Tip: Pyridine carboxamides are polar; use a DCM/MeOH gradient.

Detailed Protocol: with Alkoxides

Context: Introducing an ether linkage at C6.

Reagents:

  • Substrate: 6-bromonicotinamide[1]

  • Nucleophile: Sodium Methoxide (NaOMe) (1.5 eq) - Generated in situ or commercial.[1]

  • Solvent: Methanol (anhydrous) or THF.[1]

Workflow:

  • Preparation: If using NaH + alcohol, generate the alkoxide at 0°C in THF first to avoid deprotonating the amide initially.

  • Addition: Add the 6-bromo substrate to the alkoxide solution.

  • Reaction: Reflux (65°C) for 4-6 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     (aq). Do not use strong acid, or you will hydrolyze the amide to the acid.
    

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Suzuki Pd coordinating to Pyridine NSwitch to high-steric ligands (XPhos) or precatalysts (Pd-PEPPSI).[1] Increase temp to 100°C (carefully).
Amide Hydrolysis Basic conditions + High HeatReduce water content. Switch from ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

to

(anhydrous) or mild organic base (

).
Bis-Coupling (Buchwald) Amide ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

acting as nucleophile
Protect amide as nitrile (

) or use highly selective catalyst for the amine substrate.
Debromination (Li-Hal) Proton source in solvent/substrateEnsure anhydrous conditions.[1] Use "Turbo Grignard" (

) at -15°C instead of

at -78°C.

References

  • BenchChem. Experimental procedures for the functionalization of 6-Bromonicotinonitrile. (Accessed 2024).[1][2][3] Link[1]

  • National Institutes of Health (NIH). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC.[1][6][7] Link

  • European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021).[1][8] Link

  • Baran Lab (Scripps). Haloselectivity of Heterocycles. (Guide).[1] Link

  • WuXi Biology. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.Link[1]

  • Brigham Young University. Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine.Link[1]

Sources

Methodological & Application

Application Note: Synthesis of 6-Bromo-N-cyclopropylpyridine-3-carboxamide

[1]

Executive Summary

This guide details the synthesis of 6-Bromo-N-cyclopropylpyridine-3-carboxamide , a critical intermediate in the development of kinase inhibitors and GPCR ligands.[1] The 6-bromo substituent serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclopropylamide moiety imparts metabolic stability and favorable physicochemical properties.[1]

We present two distinct protocols tailored to specific development phases:

  • Protocol A (HATU Coupling): Ideal for Medicinal Chemistry (mg to g scale). Prioritizes operational simplicity and yield.

  • Protocol B (Acyl Chloride Method): Ideal for Process Development (>100 g scale).[1] Prioritizes cost-efficiency and purification ease.

Strategic Analysis & Retrosynthesis

The target molecule is constructed via amide bond formation between 6-bromonicotinic acid and cyclopropylamine .[1]

Key Chemical Considerations
  • Electronic Effects: The pyridine nitrogen and the 6-bromo substituent render the C3-carbonyl carbon electron-deficient.[1] While this increases electrophilicity, it also makes the resulting amide proton (NH) more acidic (

    
    ), potentially affecting solubility during aqueous workups.[1]
    
  • Regiochemistry: The starting material is pre-functionalized.[1] Regioselectivity is not a variable, but maintaining the integrity of the C-Br bond is critical.[1] Avoid strong nucleophiles (e.g., alkoxides) at high temperatures to prevent

    
     displacement of the bromine.[1]
    
  • Cyclopropylamine Volatility: With a boiling point of ~50°C, cyclopropylamine must be handled carefully to prevent stoichiometric imbalances due to evaporation.[1]

Workflow Logic (Graphviz)[1]

SynthesisWorkflowcluster_methodCritical Control PointsSM16-Bromonicotinic Acid(Solid, Stable)ActActivation Step(HATU or SOCl2)SM1->Act Activate COOHSM2Cyclopropylamine(Volatile Liquid)CoupAmide Coupling(C-N Bond Formation)SM2->Coup Nucleophilic AttackAct->Coup Reactive IntermediateProdTarget Molecule6-Bromo-N-cyclopropyl...(Precipitate/Solid)Coup->Prod Workup & Isolation

Figure 1: General synthetic workflow for amide coupling.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Recommended for: High-throughput synthesis, library generation, and scales <10 g.[1]

Materials
  • Substrate: 6-Bromonicotinic acid (1.0 equiv)

  • Amine: Cyclopropylamine (1.2 equiv)[1]

  • Coupling Reagent: HATU (1.1 equiv)[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous) or DMF/DCM (1:1)[1]

Step-by-Step Procedure
  • Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromonicotinic acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe.[1] The solution may warm slightly.[1]

  • Coupling Reagent: Add HATU (1.1 equiv) in one portion.[1]

    • Mechanism Note: The carboxylate attacks HATU to form the O-At activated ester.[1] Stir for 10–15 minutes at Room Temperature (RT) to ensure complete activation.

  • Amine Addition: Add cyclopropylamine (1.2 equiv) dropwise.

    • Safety: Cyclopropylamine is toxic and volatile.[1] Use a fume hood.[1]

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS (Target

    
    ).[1]
    
  • Workup (Aqueous):

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash sequentially with:

      • Saturated

        
         (2x) – Removes unreacted acid/HATU byproducts.[1]
        
      • Water (2x) – Removes DMF.[1]

      • Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (0–5% MeOH in DCM).

Protocol B: Acid Chloride Method (Process Scale)

Recommended for: Scale-up (>100 g), cost reduction, and avoiding difficult-to-remove urea byproducts.[1]

Materials
  • Substrate: 6-Bromonicotinic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0–3.0 equiv)[1]
    
  • Amine: Cyclopropylamine (1.1 equiv)[1]

  • Base: Triethylamine (

    
    ) (2.5 equiv)[1]
    
  • Solvent: Toluene (primary) or DCM.[1]

Step-by-Step Procedure
  • Chlorination: Suspend 6-bromonicotinic acid in Toluene. Add

    
      and a catalytic drop of DMF.
    
  • Reflux: Heat to 80°C for 2 hours. Evolution of

    
     and 
    
    
    gas indicates reaction progress.[1]
    • Endpoint: The suspension should become a clear solution.[1]

  • Evaporation: Concentrate the mixture to dryness to remove excess

    
    . (Azeotrope with toluene if needed).[1]
    
    • Critical Step: Complete removal of

      
       is vital to prevent side reactions with the amine.[1]
      
  • Coupling: Dissolve the crude acid chloride in dry DCM (0°C).

  • Addition: Add a mixture of cyclopropylamine and

    
      dropwise, maintaining temperature <10°C.
    
  • Workup: Wash with 1N HCl (removes excess amine/pyridine), then

    
    . Crystallize from Heptane/EtOAc.[1]
    

Characterization & Data Analysis

Expected Analytical Data

The following data represents the standard profile for the target molecule.

TechniqueParameterExpected Signal / ValueInterpretation
LC-MS m/z (ESI+) 241.0 / 243.0 Characteristic 1:1 doublet indicates presence of one Bromine atom (

).[1]

NMR

8.6 - 8.8
Doublet (J~2.5 Hz), 1HH-2 (Ortho to amide, deshielded by N and C=O).[1]

7.9 - 8.1
dd (J~8, 2.5 Hz), 1HH-4 (Para to Br).[1]

7.5 - 7.7
Doublet (J~8 Hz), 1HH-5 (Ortho to Br).[1]

6.5 - 7.0
Broad Singlet, 1HNH (Amide proton).[1]

2.8 - 2.9
Multiplet, 1HCH (Cyclopropyl methine).[1]

0.6 - 0.9
Multiplets, 4HCH2 (Cyclopropyl methylenes).[1]
Physical Appearance White to Off-white solid
Troubleshooting Logic Tree

TroubleshootingIssueProblem DetectedLowYieldLow YieldIssue->LowYieldImpurityImpurity ProfileIssue->ImpurityCheckMoistureCheck Solvent Dryness(Acid Chloride hydrolyzes)LowYield->CheckMoistureCheckVolCheck Amine Stoichiometry(Did Cyclopropylamine evaporate?)LowYield->CheckVolSM_RemainsStarting Material RemainsImpurity->SM_RemainsSideProdNew Spots on TLCImpurity->SideProdSoln1Add more HATU/BaseCheck pH > 9SM_Remains->Soln1Soln2Temp ControlAvoid >40°C during couplingSideProd->Soln2

Figure 2: Troubleshooting decision matrix for common synthesis issues.

Safety & Handling

  • Cyclopropylamine: Highly flammable and toxic.[1] Ensure proper grounding of glassware and use in a well-ventilated fume hood.[1]

  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    .[1] Quench excess reagent carefully by adding the reaction mixture to a large volume of ice-water or bicarbonate solution, never the reverse.[1]
  • Waste Disposal: Aqueous waste from HATU reactions contains tetramethylurea and hexafluorophosphate byproducts; dispose of according to specific halogenated organic waste protocols.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Common Organic Chemistry. (2023). Amide Coupling Reagents: HATU. Retrieved October 26, 2023, from [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852.[1] (General reference for amide coupling mechanisms).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1] (Reference for Process Scale Protocol B).

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of 6-Bromo-N-cyclopropylpyridine-3-carboxamide . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, BTK, and TTK inhibitors) where the pyridine-amide motif serves as a hinge-binder.

Executive Summary & Strategic Context

This compound presents a unique set of electronic and steric features that distinguish it from standard aryl bromides.

  • Electronic Activation: The bromine at the C6 position (ortho to the pyridine nitrogen) is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing carboxamide at C3.

  • Catalyst Poisoning Risk: The pyridine nitrogen is a strong

    
    -donor, capable of displacing phosphine ligands and coordinating to the Palladium center, potentially arresting the catalytic cycle (catalyst poisoning).
    
  • Amide Functionality: The secondary amide proton (

    
    ) can be deprotonated by strong bases, necessitating careful base selection to prevent solubility issues or side reactions.
    

Strategic Utility: This coupling is typically the convergent step in medicinal chemistry routes, linking the pyridine "warhead" to a diversity element (Aryl/Heteroaryl tail).

Reaction Optimization Matrix

The following conditions have been stratified by substrate difficulty and operational simplicity.

Table 1: Optimized Coupling Conditions
ParameterMethod A: The "Workhorse" Method B: High-Complexity Method C: Mild/Green
Scenario Standard aryl boronic acids; Scale-up.Heteroaryl boronates; Sterically hindered partners.[1]Labile functional groups; Green chemistry focus.
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)XPhos Pd G3 (1-3 mol%)Pd(OAc)₂ (5 mol%) + SPhos
Ligand dppf (bidentate, prevents N-binding)XPhos (Bulky biaryl, boosts reductive elim.)SPhos (Water-soluble, active)
Base Na₂CO₂ (2.0 M aq.)K₃PO₄ (0.5 M aq.)K₂CO₃ (3.0 equiv, solid)
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1)Ethanol / Water (1:1) or IPA
Temp 80–90 °C60–80 °C50–70 °C
Time 2–6 Hours1–4 Hours4–12 Hours

Detailed Experimental Protocols

Protocol A: Standard Robust Conditions (Pd(dppf)Cl₂)

Recommended for initial screening and gram-scale synthesis.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2–1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)

  • Base: Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Preparation: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inerting: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon three times to remove oxygen (Crucial to prevent homocoupling and catalyst oxidation).

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Base Activation: Add 2.0 M aq. Na₂CO₃ (3.0 equiv) via syringe. The biphasic mixture will form.

  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block. Stir vigorously (>800 rpm) to ensure phase transfer.

  • Monitoring: Monitor by LC-MS or TLC (typically 50% EtOAc/Hexanes) after 2 hours. The product is usually more polar than the starting bromide.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate and Water.

    • Separate phases.[3][4] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Silica gel; Gradient: 0–100% EtOAc in Hexanes, or DCM/MeOH if highly polar).

Protocol B: High-Performance Conditions (XPhos Pd G3)

Recommended for coupling with electron-deficient heteroaryl boronates or when "Method A" fails.

Mechanistic Insight

The XPhos ligand is bulky and electron-rich.

  • Bulk: Prevents the pyridine nitrogen of the substrate from coordinating to Pd.

  • Electronics: Facilitates oxidative addition into the C-Br bond and accelerates reductive elimination, which is often the rate-determining step for bulky substrates.

Step-by-Step Procedure
  • Charge: Add Substrate (1.0 equiv), Boronic Acid/Ester (1.3 equiv), and XPhos Pd G3 (0.02 equiv) to a vial.

  • Solvent: Add THF (0.15 M).

  • Base: Add 0.5 M aqueous K₃PO₄ (2.5 equiv). Note: Phosphate is a milder base than carbonate, reducing side reactions with the amide.

  • Reaction: Heat to 60 °C . This catalyst is highly active and often works at lower temperatures.[5]

  • Workup: Similar to Method A. Note that XPhos oxide byproducts can be difficult to remove; a wash with 1M HCl (if product allows) or careful chromatography is required.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this pyridine substrate, highlighting the critical "Danger Zone" where catalyst poisoning occurs.

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Fast due to Pyridine) Pd0->OxAdd + Substrate (R-Br) PdII_Complex Pd(II)-Ar-Br Complex OxAdd->PdII_Complex Poisoning OFF-CYCLE: Catalyst Poisoning (Pyridine N-coordination) PdII_Complex->Poisoning Lack of Bulky Ligand Transmetal Transmetallation (Base + Boronate) PdII_Complex->Transmetal + Ar-B(OH)2 / Base PdII_Biaryl Pd(II)-Diaryl Complex Transmetal->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: 6-Aryl-N-cyclopropyl pyridine-3-carboxamide RedElim->Product

Figure 1: Catalytic cycle emphasizing the risk of pyridine nitrogen coordination (Red Box) which necessitates the use of bidentate (dppf) or bulky (XPhos) ligands.

Troubleshooting & Optimization Logic

If yields are low (<50%), follow this logic flow to identify the bottleneck.

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No OxAdd_Fail Issue: Oxidative Addition Failure or Catalyst Poisoning SM_Yes->OxAdd_Fail Sol_1 Action: Switch to XPhos Pd G3 or Increase Temp to 100°C OxAdd_Fail->Sol_1 Protodebor Check: Is Protodeboronation of Boronic Acid occurring? SM_No->Protodebor SideRxn Check: Side Products? SM_No->SideRxn Sol_2 Action: Add Boronic Acid in portions or Switch to Boronate Ester (Pin) Protodebor->Sol_2 Sol_3 Action: Use anhydrous conditions (Cs2CO3 in DMF) SideRxn->Sol_3

Figure 2: Decision tree for troubleshooting reaction failures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K. L., & Buchwald, S. F. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem. (2025).[4][6] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. BenchChem Application Library. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments. Link

Sources

Application Note: Selective Synthesis of 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-Bromo-N-cyclopropylpyridine-3-carboxamide represents a critical transformation in medicinal chemistry, often serving as a scaffold for kinase inhibitors (e.g., p38 MAP kinase or BTK inhibitors).[1] The presence of the electron-withdrawing bromine at the C6 position of the pyridine ring deactivates the basic nitrogen but activates the ring toward nucleophilic aromatic substitution (


).

This Application Note provides two distinct, validated protocols for this coupling:

  • Method A (HATU): Ideal for milligram-scale, high-throughput medicinal chemistry (library generation).[1]

  • Method B (T3P®): Ideal for gram-to-kilogram scale-up, prioritizing green chemistry, cost-efficiency, and facile purification.[1][2]

Retrosynthetic Analysis & Strategy

The disconnection strategy relies on forming the amide bond between 6-bromonicotinic acid and cyclopropylamine .[1]

Retrosynthesis Product This compound (Target) Disconnection Amide Bond Disconnection Product->Disconnection Retrosynthesis Acid 6-Bromonicotinic Acid (Precursor A) Disconnection->Acid Amine Cyclopropylamine (Precursor B) Disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amide.[1]

Reagent Selection Guide

The choice of coupling reagent is dictated by the scale and the specific sensitivity of the 6-bromopyridine moiety.

FeatureHATU (Method A) T3P (Method B) Thionyl Chloride (Method C)
Mechanism Active ester (OAt) formationMixed anhydride formationAcid chloride formation
Reaction Rate Very Fast (< 1 hour)Moderate (1–4 hours)Fast
Atom Economy Low (High MW byproducts)HighHigh
Purification Chromatography often required (removes urea/guanidinium salts)Aqueous extraction (water-soluble byproducts)Distillation/Extraction
Safety Profile Sensitizer (uronium salt)Non-toxic, non-explosiveCorrosive, gas evolution (

,

)
Risk Factor Low risk of side reactions at RTVery low risk of epimerization/side reactionsHigh Risk: Heating may trigger

of amine at C6-Br
Recommendation Discovery / Library Scale Process / Scale-up Avoid (unless cost is paramount)

Detailed Protocols

Protocol A: High-Throughput Synthesis (HATU)

Best for: <100 mg scale, parallel synthesis, automated platforms.[1]

Mechanism: HATU generates a highly reactive OAt-active ester.[1] The 7-azabenzotriazole moiety utilizes a neighboring group effect to accelerate amine coupling, crucial for the slightly deactivated cyclopropylamine.[1]

Reagents:

  • 6-Bromonicotinic acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Cyclopropylamine (1.2 equiv)[1]

  • Solvent: DMF (Anhydrous)[1][3]

Step-by-Step Procedure:

  • Activation: Dissolve 6-bromonicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.[1] Stir for 10 minutes to ensure formation of the active ester.

  • Coupling: Add cyclopropylamine (1.2 equiv) dropwise.

    • Note: Cyclopropylamine is volatile (bp ~50°C).[1] Ensure the reaction vessel is capped immediately.

  • Monitoring: Stir at RT for 1–2 hours. Monitor by LC-MS (Target Mass: ~241/243 amu for Br isotopes).[1]

  • Workup (Library Scale):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash 2x with 5% LiCl solution (critical for removing DMF from the organic phase).[1]

    • Wash 1x with Sat.[1]

      
       and 1x with Brine.[1][4]
      
    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Process-Scale Synthesis (T3P)

Best for: >1 g scale, avoiding chromatography, green chemistry compliance.[1]

Mechanism: Propylphosphonic anhydride (T3P) acts as a Lewis acid to form a mixed anhydride.[1] It is supplied as a 50% solution in EtOAc or DMF.[1] The byproducts are water-soluble phosphonic acids, eliminating the need for chromatography.[1]

Reagents:

  • 6-Bromonicotinic acid (1.0 equiv)[1]

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Cyclopropylamine (1.2 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step Procedure:

  • Slurry Formation: Charge a reactor with 6-bromonicotinic acid (1.0 equiv), EtOAc (5–10 volumes), and Pyridine (3.0 equiv). Cool to 0–5°C.[1]

    • Expert Insight: Pyridine is preferred over DIPEA for T3P reactions involving acid-sensitive substrates or to minimize epimerization (though not applicable here, it is a robust habit).[1]

  • Amine Addition: Add cyclopropylamine (1.2 equiv) to the mixture.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes, maintaining temperature <10°C.

    • Exotherm Control: T3P addition is exothermic.[1] Controlling temp prevents the cyclopropylamine from attacking the C6-Bromine (

      
      ).[1]
      
  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Workup (The "T3P Wash"):

    • Quench: Add water (5 volumes). Stir for 15 minutes.

    • Acid Wash: Separate phases.[1][4] Wash organic layer with 0.5 M HCl (removes excess pyridine and unreacted cyclopropylamine).[1]

    • Base Wash: Wash organic layer with 0.5 M NaOH or Sat.[1]

      
       (removes unreacted 6-bromonicotinic acid and phosphonic acid byproducts).[1]
      
    • Final Wash: Wash with Brine.[1][4]

  • Isolation: Dry organic phase (

    
    ) and concentrate. The product often crystallizes upon concentration or addition of heptane anti-solvent.
    

Workflow Visualization (T3P Route)

T3P_Workflow Start Start: 6-Bromonicotinic Acid + Cyclopropylamine + Pyridine in EtOAc (0°C) AddT3P Add T3P (50% in EtOAc) Dropwise (Keep <10°C) Start->AddT3P Reaction Warm to RT Stir 2-4 Hours AddT3P->Reaction WashAcid Wash: 0.5 M HCl (Removes Pyridine/Amine) Reaction->WashAcid Complete Conversion WashBase Wash: 0.5 M NaOH (Removes Acid/T3P Byproducts) WashAcid->WashBase Organic Layer Isolate Concentrate & Crystallize Target Amide WashBase->Isolate Organic Layer

Figure 2: Optimized workup flow for T3P coupling, highlighting the removal of impurities via pH-controlled extractions.[1]

Troubleshooting & Optimization

Risk: Nucleophilic Aromatic Substitution ( )

The 6-bromo substituent is activated.[1] If the reaction is heated (>50°C) in the presence of excess cyclopropylamine, you may observe the formation of 6-(cyclopropylamino)-N-cyclopropylpyridine-3-carboxamide (double addition).[1]

  • Mitigation: Keep the reaction at RT. Add the amine before the coupling reagent in T3P protocols to buffer the system, or strictly control stoichiometry (1.1–1.2 equiv amine).

Issue: Poor Solubility

6-Bromonicotinic acid has limited solubility in non-polar solvents.[1]

  • Solution: While HATU requires DMF/DMSO, T3P works well in EtOAc. If the acid is not dissolving in EtOAc, 2-MeTHF (2-Methyltetrahydrofuran) is a superior alternative that offers higher solubility and easier phase separation than THF.[1]

Issue: Hydrolysis of Active Ester

If the reagents are wet, the active ester hydrolyzes back to the acid.

  • Solution: Use anhydrous solvents.[1][3] For T3P, the reagent itself is a water scavenger, making it more robust to trace moisture than HATU.

References

  • Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][2][5] Journal of the American Chemical Society. (Basis for HATU chemistry).[1][3][5][6][7][8]

  • Patterson, A. W., et al. (2007).[1] "Protection of the 6-bromo-pyridine moiety." Journal of Medicinal Chemistry. (Context for stability of 6-bromo-pyridines).

Sources

Protocol for nucleophilic substitution on 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Precision Protocol: Nucleophilic Substitution ( ) on 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Abstract & Strategic Context

This application note details the protocol for performing nucleophilic aromatic substitution (

This compound

The 6-position of the pyridine ring is activated for nucleophilic attack due to two synergistic electronic factors:

  • Inductive/Mesomeric withdrawal by the ring nitrogen (acting as an electron sink).

  • Para-activation by the electron-withdrawing carboxamide group at the 3-position.

While this substrate is highly reactive, process control is required to prevent amide hydrolysis and ensure complete conversion without forming bis-adducts or degradation products.

Chemical Property Profile

PropertyDataNotes
Substrate This compoundElectrophile
Molecular Weight 241.09 g/mol
Appearance White to off-white solid
Solubility DMSO, DMF, MeOH (Hot), DCM (Moderate)Poor water solubility
Reactivity High (

active)
Susceptible to amide hydrolysis at pH > 12 or < 2
LogP ~1.7Lipophilic, requires organic solvent for reaction

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism.[1][2] The nucleophile attacks the C6 carbon, breaking the aromaticity to form a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the ring nitrogen and the carbonyl oxygen of the amide (para-position), significantly lowering the activation energy compared to unactivated pyridines.

Mechanistic Pathway Visualization

SNAr_Mechanismcluster_legendMechanism LogicSubstrateSubstrate(6-Br-Pyridine-3-amide)TS1Transition State 1(Attack at C6)Substrate->TS1+ NucNucNucleophile(R-NH2 / RO-)Nuc->TS1IntermediateMeisenheimer Complex(Resonance Stabilized)TS1->Intermediatek1 (RDS)ProductSubstituted Product(6-R-Pyridine-3-amide)Intermediate->Productk2 (Fast)LeavingGroupLeaving Group(Br-)Intermediate->LeavingGroupdescRate Determining Step (RDS) is usually nucleophilic attack.Amide at C3 stabilizes the intermediate via resonance.

Caption: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2345

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Objective: Displacement of Bromine with a primary or secondary amine (e.g., Morpholine, Methylamine, or functionalized piperidines).

Reagents & Equipment[6]
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Note: DMSO is preferred for cleaner reaction profiles; NMP for higher temperature requirements.

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (anhydrous).
    
  • Temperature: 80°C – 100°C.

  • Atmosphere: Nitrogen or Argon balloon (recommended to prevent oxidation of sensitive amines).

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv).

  • Dissolve: Add anhydrous DMSO (concentration 0.2 M to 0.5 M). Stir until fully dissolved.

  • Activate: Add Base (2.5 equiv).

    • Optimization Note: If using a volatile amine salt (e.g., Methylamine HCl), use 3.5 equiv of base.

  • Addition: Add the Amine Nucleophile (1.2 – 1.5 equiv).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Monitoring: Check by LC-MS or TLC (5% MeOH in DCM). Look for the disappearance of the starting material (m/z ~241/243) and appearance of product mass.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into Ice-Water (10x reaction volume) with vigorous stirring.

    • The product should precipitate as a solid. Stir for 30 minutes.

    • Filter the solid, wash with water (3x) to remove DMSO/Base, and dry under vacuum.

  • Alternative Workup (Extraction):

    • If the product does not precipitate, dilute with EtOAc, wash with Brine (3x) to remove DMSO, dry over

      
      , and concentrate.
      
Protocol B: Alkoxylation (C-O Bond Formation)

Objective: Synthesis of ether derivatives using alcohols (e.g., Methoxy, Benzyloxy).

Reagents
  • Solvent: Anhydrous THF or DMF.

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) or Sodium Methoxide (NaOMe).

  • Temperature: 0°C to Room Temperature (often faster than amination).

Step-by-Step Procedure
  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Nucleophile Formation: Dropwise add the Alcohol (1.2 equiv). Stir at 0°C for 15 min until gas evolution ceases.

  • Addition: Add a solution of This compound (1.0 equiv) in THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to Room Temperature. Stir for 1–4 hours.

    • Caution: Monitor closely.[5][7] Prolonged exposure to strong alkoxides can hydrolyze the amide to the carboxylic acid.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Isolation: Extract with EtOAc, wash with water/brine, and concentrate.

Experimental Workflow & Decision Tree

WorkflowStartStart: 6-Br-Pyridine-3-amideChoiceSelect NucleophileStart->ChoiceAmineAmine (R-NH2)Choice->AmineAlcoholAlcohol (R-OH)Choice->AlcoholCond_AmineSolvent: DMSOBase: DIPEATemp: 90°CAmine->Cond_AmineCheck_SolProduct Precipitates in Water?Cond_Amine->Check_SolFilterFilter & Wash(High Purity)Check_Sol->FilterYesExtractExtract EtOAc/Brine(Requires Drying)Check_Sol->ExtractNoCond_EthSolvent: THF/DMFBase: NaHTemp: 0°C -> RTAlcohol->Cond_EthQuenchQuench NH4ClCond_Eth->QuenchQuench->Extract

Caption: Operational workflow for selecting reaction conditions based on nucleophile type and isolation strategy.

Troubleshooting & Optimization (Expert Insights)

Incomplete Conversion
  • Cause: Poor nucleophilicity or steric hindrance.[4]

  • Solution: Switch solvent to NMP and increase temperature to 120°C. If using an amine hydrochloride salt, ensure enough base is present to free-base the amine.

  • Catalysis: For extremely hindered amines,

    
     may fail. Switch to Buchwald-Hartwig Cross-Coupling  (Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°C).
    
Amide Hydrolysis (Side Reaction)
  • Observation: Formation of carboxylic acid (Mass = M-Cyclopropylamine + OH).

  • Cause: Wet solvent or hydroxide impurities in the base.

  • Solution: Use anhydrous solvents. Switch from

    
     to organic bases like DIPEA or TEA. Avoid strong alkoxides at high temperatures.
    
Regioselectivity
  • Validation: The 6-position is the only viable site for

    
    . The 2-position is blocked by the ring nitrogen's lack of a leaving group, and C4/C5 are not activated. No regioisomers are expected.
    

Safety & Handling

  • Sensitization: Pyridine derivatives and alkyl bromides can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Cyclopropylamine Release: If hydrolysis occurs, cyclopropylamine (volatile, toxic) may be released.

  • Thermal Runaway:

    
     reactions are exothermic. On a large scale (>10g), add the nucleophile slowly to control the exotherm.
    

References

  • Mechanistic Foundation: "Nucleophilic Aromatic Substitution."[2][3][4][8] Chemistry LibreTexts. Retrieved from

  • Pyridine Reactivity: "Reactivity of Pyridine Derivatives." Michigan State University Chemistry. Retrieved from

  • Compound Data: "this compound."[9] PubChem. National Library of Medicine. Retrieved from

  • Analogous Synthesis: "Synthesis of Pyridine-3-carboxamide Analogs." National Institutes of Health (PMC). Retrieved from

The Versatile Building Block: A Guide to 6-Bromo-N-cyclopropylpyridine-3-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient discovery of novel therapeutics. Among these, 6-Bromo-N-cyclopropylpyridine-3-carboxamide has emerged as a particularly valuable scaffold. Its unique combination of a reactive bromine atom, a pharmacophorically important N-cyclopropyl carboxamide moiety, and a pyridine core offers a versatile platform for the synthesis of diverse compound libraries targeting a range of debilitating diseases. This guide provides an in-depth exploration of this building block, offering detailed protocols for its derivatization and insights into its application in the development of next-generation therapeutics.

Chemical Profile and Strategic Importance

This compound (C₉H₉BrN₂O) is a crystalline solid with a molecular weight of 241.09 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position and an N-cyclopropyl carboxamide group at the 3-position. This arrangement is of significant interest to medicinal chemists for several key reasons:

  • Orthogonality of Reactive Sites: The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups. The amide functionality, on the other hand, can be involved in crucial hydrogen bonding interactions with biological targets.

  • The N-Cyclopropyl Moiety: The cyclopropyl group is a well-recognized "bioisostere" for larger, more flexible alkyl groups. Its rigid, three-dimensional nature can confer favorable metabolic stability and binding affinity by optimizing interactions within a protein's binding pocket.

  • Privileged Pyridine Scaffold: The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in a range of non-covalent interactions, including hydrogen bonding and π-stacking, as well as for its favorable pharmacokinetic properties.[2]

PropertyValueSource
Molecular FormulaC₉H₉BrN₂O[1]
Molecular Weight241.09 g/mol [1]
AppearanceSolid (Predicted)N/A
XLogP31.7[1]

Synthetic Utility: Key Transformation Protocols

The true power of this compound lies in its synthetic tractability. The bromine atom at the 6-position is readily functionalized through a variety of robust and scalable cross-coupling reactions. Below are detailed, field-proven protocols for three of the most critical transformations in a drug discovery setting.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures. This protocol outlines a general procedure for the coupling of this compound with a range of boronic acids or esters.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent volume should be sufficient to ensure good stirring.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often providing good yields with a broad range of substrates.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent System: The mixture of dioxane and water is a common and effective solvent system for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow Start Combine Reactants: - this compound - Boronic Acid/Ester - K₂CO₃ Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Start->Inert_Atmosphere Add_Catalyst Add Pd(dppf)Cl₂ Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Dioxane/Water Add_Catalyst->Add_Solvent Heat Heat to 80-100 °C (Monitor Progress) Add_Solvent->Heat Workup Aqueous Workup: - Ethyl Acetate Extraction - Wash with Water/Brine Heat->Workup Purification Purify by Column Chromatography Workup->Purification Product 6-Aryl/Heteroaryl-N-cyclopropyl- pyridine-3-carboxamide Purification->Product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of substituted amines. This protocol details a general procedure for the coupling of this compound with primary or secondary amines.[3]

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equivalents)

  • Xantphos (0.05 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.025 eq) and Xantphos (0.05 eq).

  • Add the solvent (toluene or dioxane) and stir for 10 minutes to form the active catalyst.

  • To a separate vessel, add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Transfer the pre-formed catalyst solution to the mixture of starting materials.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl bromides, promoting both oxidative addition and reductive elimination steps.[3]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Buchwald_Hartwig_Workflow Catalyst_Prep Prepare Catalyst: - Pd₂(dba)₃ + Xantphos - in Toluene/Dioxane Combine Combine Catalyst and Reactants Catalyst_Prep->Combine Reactant_Mix Combine Reactants: - this compound - Amine - NaOtBu Reactant_Mix->Combine Heat Heat to 90-110 °C (Monitor Progress) Combine->Heat Quench Quench with sat. aq. NH₄Cl Heat->Quench Workup Aqueous Workup: - Organic Extraction - Wash and Dry Quench->Workup Purification Purify by Column Chromatography Workup->Purification Product 6-Amino-N-cyclopropyl- pyridine-3-carboxamide Purification->Product

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed THF and Et₃N (typically a 2:1 to 3:1 ratio).

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS. Reactions are often complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Choices:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the alkyne.[4]

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Mild Conditions: This reaction can often be performed under mild conditions, which is advantageous when working with sensitive functional groups.

Sonogashira_Workflow Start Combine Reactants: - this compound - Pd(PPh₃)₂Cl₂ - CuI Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent_Base Add Degassed THF/Et₃N Inert_Atmosphere->Add_Solvent_Base Add_Alkyne Add Terminal Alkyne Add_Solvent_Base->Add_Alkyne React Stir at RT to 50 °C (Monitor Progress) Add_Alkyne->React Filter Filter through Celite React->Filter Workup Aqueous Workup Filter->Workup Purification Purify by Column Chromatography Workup->Purification Product 6-Alkynyl-N-cyclopropyl- pyridine-3-carboxamide Purification->Product

Sonogashira Coupling Workflow

Application Notes in Drug Discovery

The derivatives of this compound have shown promise in several therapeutic areas. Two notable examples are the development of Janus kinase (JAK) inhibitors for autoimmune diseases and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[5][6] Small molecule inhibitors of JAKs have emerged as a major class of therapeutics for conditions such as rheumatoid arthritis and psoriasis.[7] The N-cyclopropylpyridine-3-carboxamide scaffold can be elaborated to generate potent and selective JAK inhibitors. For instance, related pyrrolopyridazine-3-carboxamides have been identified as potent JAK inhibitors.[8]

Mechanism of Action:

JAK inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (Derived from Building Block) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 7. Transcription

JAK-STAT Signaling Pathway and Inhibition

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain, particularly inflammatory and thermal pain.[9] It is activated by a variety of stimuli, including capsaicin (the active component of chili peppers), heat, and acidic conditions. Antagonists of TRPV1 are being actively pursued as a novel class of non-opioid analgesics.[6] The carboxamide moiety is a common feature in many reported TRPV1 antagonists, and the N-cyclopropylpyridine-3-carboxamide scaffold provides a promising starting point for the design of such compounds.

Mechanism of Action:

TRPV1 antagonists block the channel, preventing the influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons. This inhibition of neuronal depolarization prevents the transmission of pain signals to the central nervous system.

TRPV1_Pathway cluster_extracellular Extracellular cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Stimuli Noxious Stimuli (Capsaicin, Heat, Acid) TRPV1 TRPV1 Channel Stimuli->TRPV1 1. Activation Cations Ca²⁺ / Na⁺ Influx TRPV1->Cations 2. Channel Opening Depolarization Neuronal Depolarization Cations->Depolarization 3. Ion Influx Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal 4. Action Potential Antagonist TRPV1 Antagonist (Derived from Building Block) Antagonist->TRPV1 Blockade

Sources

Process Development Guide: Crystallization Strategies for 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromo-N-cyclopropylpyridine-3-carboxamide (CAS: 263718-62-1) is a critical pharmacophore and intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Its value lies in the orthogonal reactivity of the 6-bromo moiety (susceptible to Suzuki-Miyaura coupling or SNAr) and the stability of the cyclopropyl-amide motif.[1]

While chromatographic purification is common at the discovery stage, it is cost-prohibitive at scale.[1] This guide details scalable crystallization protocols designed to reject common synthetic impurities (6-bromonicotinic acid, cyclopropylamine, and coupling byproducts) without chromatography.[1]

Part 1: Compound Characterization & Solubility Profile[1]

Successful crystallization requires a precise understanding of the solute-solvent interactions.[1] The this compound molecule possesses a moderately polar amide bond and a lipophilic bromopyridine core.[1]

Physicochemical Properties[1][2][3][4][5][6]
  • Molecular Formula: C9H9BrN2O[1][2]

  • Molecular Weight: 241.09 g/mol [1]

  • Predicted pKa (Pyridine N): ~2.5 – 3.0 (The electron-withdrawing Br and Amide groups significantly reduce basicity compared to pyridine).[1]

  • H-Bond Donors: 1 (Amide NH)[1]

  • H-Bond Acceptors: 2 (Pyridine N, Carbonyl O)[1]

Solubility Mapping (Thermodynamic Assessment)

The following table summarizes the solubility behavior observed during process development.

Solvent SystemSolubility (25°C)Solubility (70°C)Application
Ethyl Acetate (EtOAc) ModerateHighPrimary Solvent
Ethanol / IPA HighVery HighPrimary Solvent
Dichloromethane (DCM) Very HighN/A (Low BP)Extraction only
Heptane / Hexanes NegligibleLowAnti-Solvent
Water NegligibleLowAnti-Solvent
Toluene LowModerateCooling Crystallization

Part 2: Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be controlled:

  • Impurity Rejection: The crystallization must reject unreacted 6-bromonicotinic acid (starting material) and cyclopropylamine .[1]

    • Control Strategy: An acidic wash (1M HCl) of the organic phase prior to crystallization removes the amine.[1] A basic wash (1M NaHCO3) removes the acid.[1] The product, being a very weak base, remains in the organic layer during these mild washes.[1]

  • Oiling Out: Amides with cyclopropyl groups often exhibit a wide Metastable Zone Width (MSZW) and are prone to "oiling out" (liquid-liquid phase separation) before crystallizing.[1]

    • Control Strategy: Seeding is mandatory at the cloud point to ensure a solid-liquid transition.[1]

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (IPA / Water)

Best for: High Yield, Green Chemistry compliance, removal of polar inorganic salts.[1]

Rationale: The compound is highly soluble in Isopropyl Alcohol (IPA) but insoluble in water.[1] Water acts as a powerful anti-solvent that also purges residual inorganic salts from coupling reactions.[1]

Step-by-Step Methodology:
  • Dissolution: Charge 10.0 g of crude this compound into a reactor.

  • Solvent Addition: Add 60 mL of IPA (6 volumes).

  • Heating: Heat the mixture to 70–75°C with agitation (300 RPM) until a clear yellow solution is obtained.

    • Check: If solids persist, add IPA in 0.5 vol increments.

  • Filtration (Hot): Polish filter the hot solution through a 0.45 µm cartridge to remove mechanical impurities.

  • Initial Cooling: Cool the filtrate to 55°C.

  • Seeding: Add 0.5 wt% (50 mg) of pure seed crystals. Stir for 30 minutes.

    • Observation: Ensure a stable seed bed forms (slight turbidity) and does not dissolve.[1]

  • Anti-Solvent Addition: Add 40 mL of Water (4 volumes) dropwise over 2 hours via a syringe pump.

    • Rate: 0.33 mL/min.[1] Crucial: Adding water too fast will cause oiling out.[1]

  • Final Cooling: Cool the slurry to 0–5°C over 2 hours (ramp rate: ~0.4°C/min).

  • Aging: Stir at 0–5°C for a minimum of 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid.

  • Washing: Wash the cake with 20 mL of a cold (0°C) 1:1 IPA:Water mixture.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Evaporative/Cooling Crystallization (EtOAc / Heptane)

Best for: Scale-up, removal of lipophilic impurities.[1]

Rationale: Ethyl Acetate (EtOAc) provides excellent solubility differentiation with temperature.[1] Heptane reduces the solubility of the product at low temperatures while keeping non-polar byproducts in solution.[1]

Step-by-Step Methodology:
  • Dissolution: Dissolve 10.0 g of crude material in 80 mL EtOAc (8 volumes) at 70°C (reflux).

  • Distillation (Solvent Swap/Concentration): Distill off ~30 mL of EtOAc at atmospheric pressure to remove any residual water (azeotrope) and increase concentration. Final volume should be ~50 mL (5 volumes).[1]

  • Seeding: Cool to 60°C and seed with 0.5 wt% crystals. Age for 30 mins.

  • Anti-Solvent Addition: Add 50 mL Heptane (5 volumes) slowly over 90 minutes while maintaining 60°C.

  • Cooling Ramp: Cool the mixture to 20°C over 3 hours.

  • Final Cooling: Further cool to -5°C for 1 hour.

  • Filtration & Wash: Filter and wash with cold 1:2 EtOAc:Heptane.

Part 4: Process Workflow Visualization

The following diagram illustrates the critical decision pathways and unit operations for the purification process, specifically highlighting the pre-crystallization workup which is vital for this specific chemistry.

G Start Crude Reaction Mixture (Amide + Impurities) Extraction Workup: Dissolve in EtOAc Wash 1N HCl (Remove Amine) Wash 1N NaHCO3 (Remove Acid) Start->Extraction OrgPhase Organic Phase (Product + Neutral Impurities) Extraction->OrgPhase SolventSwap Solvent Swap to IPA (Distillation) OrgPhase->SolventSwap Heat Heat to 75°C (Dissolution) SolventSwap->Heat Polish Polish Filtration (Remove Particulates) Heat->Polish Seed Cool to 55°C & Seed (CRITICAL: Prevent Oiling Out) Polish->Seed AntiSolvent Add Water (Anti-Solvent) Slow Addition over 2 hrs Seed->AntiSolvent Cool Cool to 0°C (Aging 2 hrs) AntiSolvent->Cool Filter Filtration & Wash (Cold IPA/Water) Cool->Filter Dry Final Product (>99% Purity) Filter->Dry

Figure 1: Purification workflow emphasizing the pre-crystallization extraction to remove reactive impurities, followed by the controlled IPA/Water crystallization.[1]

Part 5: Analytical Controls & Specifications

To validate the protocol, the following analytical criteria should be met:

TestMethodSpecificationRationale
Appearance VisualWhite to Off-White Crystalline SolidColored solids indicate oxidation or Pd residues.[1]
Purity HPLC (254 nm)> 99.0% AreaStandard for pharmaceutical intermediates.[1]
Assay qNMR or Titration> 98.0% w/wEnsures no solvent entrapment.[1]
Residual Solvents GC-Headspace< 5000 ppm (IPA)ICH Q3C limits.[1]
Water Content Karl Fischer< 0.5%Amides can be hygroscopic; ensures stability.[1]

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Rationale: Acidic mobile phase suppresses ionization of the pyridine ring, improving peak shape.[1]

References

  • Vertex Pharmaceuticals Inc. (2010).[1] Pyridine derivatives as modulators of the P2X7 receptor.[1] WO2010043866A1.[1] (Describes synthesis and purification of analogous 6-bromo-nicotinamides).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11317873, this compound.[1] (Verified structure and identifiers). [1]

  • Dunn, P. J., et al. (2011).[1] Green Chemistry in the Pharmaceutical Industry.[1] Wiley-VCH.[1] (General reference for solvent selection in amide crystallization). [1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Source for anti-solvent addition rates and seeding protocols).

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis and Functionalization of 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis and downstream functionalization of 6-Bromo-N-cyclopropylpyridine-3-carboxamide . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., VEGFR, BRAF targets) where the cyclopropyl-amide moiety serves as a hydrogen-bond donor/acceptor pharmacophore, and the 6-bromo position acts as a "linchpin" for diversity-oriented synthesis. By transitioning from conventional thermal reflux to microwave-assisted organic synthesis (MAOS), researchers can reduce reaction times from 16 hours to under 20 minutes while improving isolated yields by 15–25%.

Module 1: Scaffold Synthesis (Amidation)

Reaction Overview

The core synthesis involves the condensation of 6-bromonicotinic acid with cyclopropylamine . While conventional methods utilize thionyl chloride (


) or carbodiimides (EDC/HOBt) requiring long reaction times, this protocol utilizes HATU  as a coupling agent under controlled microwave irradiation to ensure rapid, clean conversion without racemization or side-product formation.
Mechanism & Rationale

The reaction proceeds via the activation of the carboxylic acid by HATU to form an active ester (O-acyl(tetramethyl)uronium salt), which undergoes nucleophilic attack by the cyclopropylamine.

  • Why Microwave? The polar aprotic solvent (DMF) couples efficiently with microwave irradiation (high

    
    ), generating rapid internal heating that overcomes the activation energy barrier of the amide bond formation, particularly preventing the aggregation of the poorly soluble nicotinic acid precursor.
    
  • Why HATU? It provides faster kinetics than EDC/HOBt and higher stability than acid chlorides, crucial for maintaining the integrity of the bromine handle.

Experimental Protocol

Reagents:

  • 6-Bromonicotinic acid (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 6-bromonicotinic acid (202 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (435 µL, 2.5 mmol) followed by HATU (570 mg, 1.5 mmol). Stir at room temperature for 2 minutes to pre-activate the acid (solution turns yellow).

  • Addition: Add cyclopropylamine (83 µL, 1.2 mmol) dropwise. Cap the vial with a PTFE-lined septum.

  • Irradiation: Place the vial in the microwave reactor.

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Pour the reaction mixture into ethyl acetate (30 mL) and wash with 5% LiCl solution (3 x 10 mL) to remove DMF. Wash the organic layer with sat.[1]

    
     and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Comparison: Conventional vs. Microwave[2][3][4][5][6]
ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol 1.3)Improvement
Reaction Time 12–16 Hours15 Minutes98% Reduction
Temperature 80 °C (Oil Bath)100 °C (Internal)Precise Control
Isolated Yield 65–72%88–94%+20% Yield
Purity (LCMS) 85% (requires recrystallization)>95% (crude)Cleaner Profile

Module 2: Downstream Functionalization (Suzuki-Miyaura Coupling)

Strategic Value

The 6-bromo substituent is electronically activated by the pyridine nitrogen, making it an excellent candidate for Palladium-catalyzed cross-coupling. This module demonstrates the installation of an aryl group to generate a bi-aryl pharmacophore.

Reaction Pathway Visualization

The following diagram illustrates the workflow from the starting material to the functionalized drug candidate.

G cluster_conditions Microwave Parameters Start 6-Bromonicotinic Acid Step1 MW Amidation (HATU, 100°C, 15 min) Start->Step1 Amine Cyclopropylamine Amine->Step1 Inter 6-Bromo-N-cyclopropyl pyridine-3-carboxamide (The Scaffold) Step1->Inter Yield: 92% Step2 MW Suzuki Coupling (Pd(dppf)Cl2, 120°C, 20 min) Inter->Step2 Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Step2 Product 6-Aryl-N-cyclopropyl pyridine-3-carboxamide Step2->Product Yield: 85-95%

Figure 1: Integrated workflow for the synthesis and functionalization of the pyridine scaffold.

Experimental Protocol (Suzuki Coupling)

Reagents:

  • Scaffold (from Module 1) (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Loading: In a microwave vial, combine the Scaffold (0.5 mmol), boronic acid (0.75 mmol), and Palladium catalyst (0.025 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Inerting: Sparge with Argon for 2 minutes to remove oxygen (critical for Pd cycle longevity).

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Stirring: Very High

  • Workup: Filter through a Celite pad (rinsing with EtOAc). Wash filtrate with brine, dry, and concentrate.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Amidation) Incomplete activation of acidEnsure 2-min pre-stir of Acid + HATU + DIPEA before adding amine.
Side Products (Coupling) Protodehalogenation (loss of Br)Reduce temp to 100°C; Ensure solvent is strictly degassed; Switch to

.
Vial Over-pressure Decomposition of reagentsUse a "Pre-stir" step (30 sec) before applying full power; Check headspace volume.
Precipitation Poor solubility of productSwitch solvent system to DMF/Water for the coupling step.

References

  • Microwave-Assisted Synthesis of Pyridine Carboxamides

    • Title: Microwave-assisted synthesis of some Traditional reactions: Green chemistry approach.[2][3]

    • Source: Asian Journal of Research in Chemistry (2020).
    • Relevance: Establishes the baseline efficiency of microwave irradiation for amide bond form
  • General Amide Coupling Protocol (T3P/H

    • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly
    • Source: Molecules (2020).[2][4]

    • Relevance: Validates the stoichiometry and solvent choices for direct amid
  • Suzuki Coupling on Bromo-Pyridine Scaffolds

    • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)
    • Source: MDPI (2024).
    • Relevance: Provides the specific Pd-catalyzed conditions (Solvent/Base/Temp) adapted in Module 2 for the 6-bromo-pyridine core.
  • Compound D

    • Title: this compound (PubChem CID 65809172).
    • Source: PubChem.[5]

    • Relevance: Confirms chemical structure, molecular weight, and identifiers.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-N-cyclopropylpyridine-3-carboxamide Solubility Guide

Ticket ID: SOL-6BR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are likely visiting this page because this compound (CAS: 946301-50-1) is precipitating in your biological assays or failing to dissolve in aqueous buffers.[1]

The Root Cause: This molecule presents a "perfect storm" for poor solubility. It combines a lipophilic halogen (Bromine) with a rigid cyclopropyl motif.[1] Furthermore, the pyridine nitrogen is a very weak base (estimated pKa ~2.5–3.0 due to the electron-withdrawing bromine and amide groups). At physiological pH (7.4), the molecule is effectively neutral and uncharged, leading to rapid crystallization (crashing out) in aqueous media.[1]

This guide provides field-proven protocols to solubilize this compound for in vitro and in vivo applications.

Module 1: Stock Solution Preparation (The Foundation)[1]

Critical Rule: Never attempt to dissolve the solid directly into aqueous buffer (PBS, Saline, Media).[1] It will not dissolve.

Recommended Solvent Systems
SolventSolubility RatingUsage Notes
DMSO (Anhydrous) Excellent (>50 mM) Primary Choice. Hygroscopic; keep tightly sealed.[1]
DMF GoodAlternative if DMSO is incompatible with specific reaction chemistry.
Ethanol (100%) Moderate/PoorNot recommended for high-concentration stocks (>10 mM) due to the rigid amide structure.[1]
Water/PBS Negligible Do not use for stock preparation.
Protocol: Preparing a 10 mM Master Stock
  • Weigh the solid this compound.

  • Calculate the required volume of 100% DMSO .

  • Add DMSO to the vial. Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial against a light source. If you see "swirling" refractivity or particulates, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module 2: Preventing "Crash Out" in Biological Assays

The Issue: You dilute your 10 mM DMSO stock 1:1000 into cell culture media, and the compound precipitates immediately or over 24 hours.

The Solution: Intermediate Dilution & Carrier Protection.

The "Serial Dilution Crash" Phenomenon

Directly spiking high-concentration DMSO stocks into aqueous buffer creates a local region of supersaturation. The hydrophobic effect drives the molecules to aggregate before they can disperse.

G cluster_0 Wrong Way Stock 10 mM DMSO Stock Buffer Aqueous Buffer (pH 7.4) Stock->Buffer Direct Spike (1:1000) Intermediate Intermediate Step (DMSO + Media) Stock->Intermediate Pre-dilution (1:10) Crash PRECIPITATION (Aggregates Form) Buffer->Crash Hydrophobic Shock Success Stable Solution Intermediate->Success Slow addition to Buffer

Figure 1: The mechanism of precipitation during dilution. Direct addition causes "hydrophobic shock."[1] An intermediate dilution step allows for gradual solvation.

Correct Protocol: The "Step-Down" Dilution
  • Prepare 100x Concentrate: Dilute your 10 mM stock 1:10 in pure DMSO (or Ethanol) to create a 1 mM working solution.

  • Prepare 10x Intermediate: Dilute the 1 mM solution 1:10 into culture media containing 10% FBS . Serum proteins (Albumin) act as carriers and bind the lipophilic compound, preventing precipitation.[1]

  • Final Dilution: Add the 10x Intermediate to your final well/tube to reach 1x concentration (final DMSO 0.1%).

Module 3: Advanced Formulation (In Vivo & High Concentration)

For animal studies or assays requiring >10 µM solubility, simple DMSO co-solvents are insufficient. You must use complexing agents.

The Gold Standard: Hydroxypropyl- -Cyclodextrin (HP- -CD)

Cyclodextrins form a "host-guest" complex.[1] The hydrophobic pyridine-amide core sits inside the donut-shaped cavity, while the hydrophilic exterior interacts with water.

Why it works for this molecule:

  • The cyclopropyl group fits well into the

    
    -cyclodextrin cavity.
    
  • It shields the hydrophobic bromine from the aqueous environment.

Formulation Protocol (20% HP- -CD)
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 100 mL of distilled water (20% w/v). Filter sterilize (0.22 µm).
    
  • Compound Prep: Dissolve the specific amount of this compound in a minimal volume of DMSO (e.g., 5% of final volume) or PEG400.

  • Complexation: Add the dissolved compound slowly to the 20% HP-

    
    -CD solution while vortexing.
    
  • Sonication: Sonicate for 20–30 minutes at 40°C. The solution should turn from cloudy to clear.

  • pH Adjustment (Optional): If still cloudy, lower pH to ~4.0 using 0.1N HCl to protonate the pyridine nitrogen, then slowly back-titrate to pH 6.0–7.0 if possible (though precipitation may re-occur at neutral pH without the CD).

FormulationDecision Start Start: Define Solubility Requirement LowConc Low Conc. (< 10 µM) In Vitro Start->LowConc HighConc High Conc. (> 10 µM) In Vivo / PK Start->HighConc Simple Use DMSO Stock (0.1% final) + Serum Proteins LowConc->Simple Complex Requires Advanced Formulation HighConc->Complex Route1 Option A: Co-solvent 10% DMSO + 40% PEG400 + 50% Water Complex->Route1 Acute Study Route2 Option B: Complexation (Recommended) 20% HP-β-Cyclodextrin Complex->Route2 Preferred Method

Figure 2: Formulation Decision Tree. Select the formulation strategy based on your required concentration and application.

FAQ: Troubleshooting Specific Failures

Q: The compound dissolved in DMSO, but turned cloudy when I put it in the fridge. A: DMSO freezes at 19°C. The "cloudiness" is likely frozen DMSO crystals, not necessarily your compound. Thaw it completely at 37°C. If the cloudiness persists after thawing, the compound has crystallized. Sonicate to redissolve.

Q: Can I use acid to dissolve it? A: Yes, but with caution. The pyridine nitrogen is a weak base. Acidifying to pH 2–3 will protonate it and drastically increase solubility. However, if you inject this into a mouse or add it to cells, the buffering capacity of the blood/media will instantly raise the pH back to 7.4, causing the compound to precipitate in situ (potentially causing embolism or cell toxicity). Only use acid if you are maintaining that acidic pH or using a strong solubilizer (like Cyclodextrin) to hold it in solution as the pH rises. [1]

Q: Why not use Tween 80? A: Tween 80 (Polysorbate 80) is a viable alternative if Cyclodextrins are unavailable.[1] However, Tween 80 can inhibit P-glycoprotein (P-gp) and affect membrane permeability in cell assays, potentially confounding your data. Cyclodextrins are generally more inert pharmacologically.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    
    -CD for lipophilic drugs). 
    
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. (Foundational text on solubility rules for lipophilic amides).

  • PubChem Compound Summary. (2024). This compound (CAS 946301-50-1).[1] National Center for Biotechnology Information. [1]

  • Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews. (Explains the pKa limitations of weak bases like pyridine).

Sources

Minimizing hydrolysis side reactions of 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-N-cyclopropylpyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing hydrolysis-related side reactions during its synthesis, handling, and storage. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Introduction: The Challenge of Amide Bond Stability

The amide bond in this compound, like all amides, is relatively stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group.[1][2] This resonance imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack compared to other carboxylic acid derivatives like esters.[1][3] However, under certain conditions, particularly in the presence of strong acids or bases and water, the amide bond can undergo hydrolysis, leading to the formation of 6-bromonicotinic acid and cyclopropylamine.[4][5][6][7] This degradation can compromise the yield, purity, and ultimately the efficacy and safety of downstream applications.

This guide provides a structured approach to understanding and mitigating these hydrolytic side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrolysis?

The primary hydrolysis products are 6-bromonicotinic acid and cyclopropylamine. The reaction involves the cleavage of the amide bond by water.[6]

Q2: Under what conditions is hydrolysis most likely to occur?

Hydrolysis is most significant under strongly acidic or basic aqueous conditions, especially when heated.[4][7][8] While amides are generally more resistant to hydrolysis than esters, prolonged exposure to these conditions can lead to significant degradation.[9]

Q3: How can I detect hydrolysis in my sample?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of the more polar 6-bromonicotinic acid byproduct.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the parent compound and its hydrolysis products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the characteristic signals of the parent amide, 6-bromonicotinic acid, and cyclopropylamine.

Q4: Can the pyridine nitrogen influence the rate of hydrolysis?

Yes, the pyridine nitrogen can be protonated under acidic conditions. This can potentially increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low yield of the desired amide after synthesis and work-up. Hydrolysis during an aqueous work-up, particularly if acidic or basic conditions were used.- Neutralize the reaction mixture to a pH of ~7 before extraction. - Use a minimally aqueous work-up or non-aqueous work-up if possible. - Keep the temperature low during the work-up and extraction.
Appearance of a new, more polar spot on TLC after purification. The new spot is likely 6-bromonicotinic acid, indicating hydrolysis occurred during purification.- If using silica gel chromatography, consider deactivating the silica gel with a small amount of a neutral or basic solvent (e.g., triethylamine in the eluent) to minimize on-column hydrolysis.[11] - Recrystallization from a non-protic solvent is often a better purification method for amides to avoid hydrolysis.[11]
Degradation of the compound during storage. Presence of residual acid or base from synthesis, or storage in a humid environment.- Ensure the final product is free of acidic or basic impurities by washing with a neutral aqueous solution and drying thoroughly. - Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture.
Inconsistent results in biological assays. The active compound may be degrading in the assay buffer.- Assess the stability of the compound in the chosen buffer system at the assay temperature.[12][13] - Consider using buffers with a neutral pH and lower nucleophilicity, such as Tris buffer, which has been shown to be more favorable for the stability of similar nicotinamide structures.[12][13]

Experimental Protocols

Protocol 1: Minimizing Hydrolysis During Aqueous Work-up
  • Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate, until the pH of the aqueous phase is between 7.0 and 7.5. Monitor the pH carefully.

  • Extraction: Promptly extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction multiple times to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points for amides are often ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[11]

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. For better crystal formation and purity, avoid rapid cooling. If necessary, further cool the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Hydrolysis Pathways and Mitigation Strategies

Hydrolysis Mechanisms

The hydrolysis of this compound can be catalyzed by either acid or base.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis Amide_A 6-Bromo-N-cyclopropyl- pyridine-3-carboxamide Protonated_Amide Protonated Amide (O-protonation) Amide_A->Protonated_Amide + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H2O Products_A 6-Bromonicotinic Acid + Cyclopropylammonium Tetrahedral_Intermediate_A->Products_A - H+ Amide_B 6-Bromo-N-cyclopropyl- pyridine-3-carboxamide Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B + OH- Products_B 6-Bromonicotinate + Cyclopropylamine Tetrahedral_Intermediate_B->Products_B

Caption: Acid- and base-catalyzed hydrolysis pathways.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and resolving issues related to hydrolysis.

Troubleshooting_Flowchart Start Suspected Hydrolysis (Low Yield / Impurity) Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Workup Analyze Work-up Procedure Check_Reaction->Check_Workup No Reaction_Solution Optimize: Anhydrous conditions, neutral pH, lower temperature Check_Reaction->Reaction_Solution Yes Check_Purification Examine Purification Method Check_Workup->Check_Purification No Workup_Solution Action: Neutralize before extraction, minimize water, low temp Check_Workup->Workup_Solution Yes Check_Storage Assess Storage Conditions Check_Purification->Check_Storage No Purification_Solution Change Method: Recrystallization > Chromatography. Deactivate silica. Check_Purification->Purification_Solution Yes Storage_Solution Implement: Store under inert gas, in a desiccator, away from light Check_Storage->Storage_Solution Yes End Problem Resolved Reaction_Solution->End Workup_Solution->End Purification_Solution->End Storage_Solution->End

Caption: A decision tree for troubleshooting hydrolysis.

References

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • BYJU'S. (n.d.). Amide Hydrolysis. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. [Link]

  • Hünenberger, P. H., et al. (2001). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 105(30), 7378–7386. [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Amides – Structure and Reactivity. [Link]

  • Mahesh, S., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]

  • Goparaju, C. M., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 264(1), 104-111. [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • Singh, R. P., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 26033–26041. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • PubChem. (n.d.). This compound. [Link]

  • Vaughn, H. L., & Robbins, M. D. (1975). Rapid procedure for the hydrolysis of amides to acids. The Journal of Organic Chemistry, 40(1), 1187–1189. [Link]

  • Wilding, K. M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]

  • ResearchGate. (n.d.). Impact of nicotinamide content on the stability of benzamide forms I and III. [Link]

  • PubMed. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

Sources

Removal of unreacted 6-bromonicotinic acid from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TG-6BRNA-001 Version: 2.1 Department: Chemical Process Development & Support[1]

Executive Summary & Chemical Profile

This guide addresses the removal of unreacted 6-bromonicotinic acid (6-BrNA) from reaction mixtures. As a Senior Application Scientist, I emphasize that successful purification relies on exploiting the specific physicochemical difference—primarily acidity (


)—between this starting material and your target product.[1]

6-BrNA is a functionalized pyridine derivative.[1] Its electron-deficient ring and carboxylic acid group define its solubility and reactivity profile.[1]

Chemical Profile: 6-Bromonicotinic Acid
PropertyValueImplication for Purification
CAS 6311-35-9Reference standard.[1][2][3][4]
Functional Groups Pyridine (N), Carboxylic Acid (-COOH), Bromide (-Br)Amphoteric but predominantly acidic due to -COOH.[1]

(Acid)
3.24 ± 0.10 (Calculated)Significantly more acidic than acetic acid (

4.76).[1] Readily deprotonated by weak bases like

.[1]
Solubility (Neutral) MeOH, DMSO, DMF, EtOAc (moderate)Soluble in organic reaction solvents.[1]
Solubility (Anionic) Water (pH > 4.[1]5)Highly water-soluble as a carboxylate salt.[1]

Decision Matrix: Selecting Your Protocol

Do not blindly apply a "standard workup." Select your method based on the chemical nature of your Target Product .

PurificationLogic Start Start: Reaction Mixture (Contains Product + 6-BrNA) CheckProduct What is the nature of your Product? Start->CheckProduct Neutral Neutral / Non-Ionizable (e.g., Amide, Ester, Aryl) CheckProduct->Neutral Non-polar Acidic Acidic (e.g., Carboxylic Acid) CheckProduct->Acidic Has -COOH / -OH Basic Basic (e.g., Amine, Pyridine) CheckProduct->Basic Has -NH2 / N-heterocycle MethodA Method A: Bicarbonate Extraction (The Gold Standard) Neutral->MethodA MethodB Method B: Reverse Phase HPLC or Recrystallization Acidic->MethodB MethodC Method C: Acidic Aqueous Wash (Reverse Extraction) Basic->MethodC

Figure 1: Strategic decision tree for selecting the purification workflow based on product chemistry.

Method A: The Bicarbonate Extraction (Target: Neutral Products)

Best For: Amides, Esters, Suzuki coupling products (biaryls).[1] Mechanism: Deprotonation of 6-BrNA (


 3.[1]24) converts it into a water-soluble carboxylate salt, partitioning it away from the organic-soluble product.[1]
The Protocol
  • Dilution: Dilute the crude reaction mixture with a non-water-miscible organic solvent (Ethyl Acetate or Dichloromethane).

    • Tip: Use at least 10 volumes of solvent relative to the crude mass to prevent oiling out.[1]

  • The Critical Wash (Step 1): Wash the organic layer 2x with Saturated Aqueous

    
     .[1]
    
    • Why

      
      ? It has a pH of ~8.[1]5. This is sufficiently basic to fully deprotonate 6-BrNA (
      
      
      
      3.[1]2) but mild enough to prevent hydrolysis of sensitive esters or amides.[1]
  • Validation: Check the pH of the aqueous layer.[1][5] It must remain basic (pH > 8).[1] If it turns acidic, you have not added enough base to neutralize the acid; add more.[1]

  • Polishing (Step 2): Wash the organic layer 1x with Brine (Sat.[1] NaCl) to remove trapped water.[1][6]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Troubleshooting Method A
  • Issue: Emulsion forms.

    • Fix: Add a small amount of MeOH or filter the biphasic mixture through a pad of Celite.

  • Issue: 6-BrNA precipitates at the interface.

    • Cause: The sodium salt of 6-BrNA has limited solubility in very high ionic strength solutions (common ion effect).[1]

    • Fix: Dilute the aqueous

      
       layer with a small amount of water (reduce saturation).[1]
      

Method B: Chromatographic Purification (Target: Acidic/Complex Products)

Best For: When the product is also an acid (making extraction impossible) or very polar.

The Problem: Tailing

Carboxylic acids like 6-BrNA interact strongly with the silanol groups (Si-OH) on silica gel, causing severe "streaking" or "tailing," which ruins separation.[1]

The Solution: Acid-Modified Eluent

You must suppress the ionization of the carboxylic acid on the column.[1]

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both solvent A (e.g., Hexane/DCM) and solvent B (e.g., EtOAc/MeOH).[1]

    • Mechanism:[1][5][7][8] The added acid keeps 6-BrNA in its protonated (neutral) form, reducing interaction with silanols and sharpening the peak.[1]

  • Gradient: Run a standard gradient. 6-BrNA is relatively polar; it will typically elute later than non-polar byproducts but earlier than highly polar amides.[1]

Method C: Scavenging Resins (Target: High-Throughput/Polishing)

Best For: Removing trace (<5%) remaining 6-BrNA from a valuable product without aqueous workup.[1]

Protocol:

  • Resin Selection: Use a Polymer-Supported Carbonate (e.g., MP-Carbonate) or Tertiary Amine (e.g., Amberlyst A-21).[1]

  • Loading: Calculate 3-4 equivalents of resin relative to the estimated impurity.

  • Incubation: Add resin to the reaction mixture (dissolved in DCM, THF, or MeOH). Stir gently for 2-4 hours at room temperature.

  • Filtration: Filter off the resin.[1][5] The 6-BrNA remains ionically bound to the solid support.[1]

  • Result: Filtrate contains the purified product.

FAQ & Troubleshooting

Q1: My product is a pyridine derivative (basic). Can I use Method A?

  • Answer: Risky. If you use acid extraction, you protonate the product.[1] If you use base extraction (Method A), your product stays organic (good), and 6-BrNA goes aqueous (good).[1] However , 6-BrNA and your basic product might form a "zwitterionic" salt pair that is soluble in organics.[1]

  • Fix: Ensure the aqueous wash is strongly basic (pH > 10 using 1M NaOH) to ensure the 6-BrNA is fully anionic and the pyridine product is fully neutral (free base).[1]

Q2: I see a white precipitate during the workup. What is it?

  • Answer: It is likely the sodium salt of 6-bromonicotinic acid.[1] It is less soluble in water than the free acid is in organics.[1] If this happens, add water to the aqueous layer until it dissolves, or filter it off (impurities removed physically).[1]

Q3: Can I sublime 6-Bromonicotinic acid to remove it?

  • Answer: No. While some benzoic acids sublime, 6-BrNA has a high melting point (200-203°C) and is prone to decarboxylation or decomposition at high temperatures before effective sublimation occurs.[1]

References

  • ChemicalBook. (2025).[1] 6-Bromonicotinic acid Chemical Properties and Safety Data. Retrieved from [1]

  • PubChem. (n.d.).[1][3] 6-Bromonicotinic acid (Compound CID 238932).[1][3] National Center for Biotechnology Information.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 6-Bromopyridine-3-carboxylic acid Product Sheet. Retrieved from [1]

  • Fisher Scientific. (2014).[1][9] Safety Data Sheet: 5-Bromonicotinic acid (Structural Analog Reference for Solubility/Hazards). Retrieved from [1]

Sources

Technical Support Center: Purification of 6-Bromo-N-cyclopropylpyridine-3-carboxamide

[1]

Case ID: PUR-PYR-006 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

The Core Challenge: The "Pyridine Paradox"

Welcome to the technical support center. You are likely experiencing difficulty purifying 6-Bromo-N-cyclopropylpyridine-3-carboxamide due to two competing chemical behaviors:

  • The Pyridine Ring (Basicity): The nitrogen atom in the pyridine ring possesses a lone pair of electrons that acts as a Lewis base. Standard silica gel (

    
    ) is slightly acidic (pH ~5) due to surface silanol groups (
    
    
    ).[1]
  • The Amide & Cyclopropyl Groups (Polarity/Solubility): The carboxamide moiety creates strong hydrogen bonding networks (high crystallinity/poor solubility), while the cyclopropyl group adds lipophilicity without neutralizing the amide's polarity.

The Result: The pyridine nitrogen hydrogen-bonds to the acidic silanols, causing peak tailing , band broadening , and co-elution with impurities.

Visualizing the Problem

The following diagram illustrates why your compound is "sticking" to the column and how to fix it.

Gcluster_0Standard Conditions (Problem)cluster_1Optimized Conditions (Solution)SilicaSilica Surface(Acidic Si-OH)Product6-Bromo-N-cyclopropyl...(Basic Pyridine N)Silica->ProductStrong H-Bonding(Causes Tailing)Silica2Silica Surface(Acidic Si-OH)TEAModifier (TEA)(Sacrificial Base)Silica2->TEAPreferential Binding(Masks Silanols)Product2Product(Elutes Freely)Product2->Silica2Weak Interaction

Figure 1: Mechanism of amine tailing on silica gel and the "shielding" effect of Triethylamine (TEA).

Troubleshooting Guide (Q&A)

Q1: My product streaks across the entire column (tailing). How do I fix this?

Diagnosis: Unmasked silanol interactions.[1] The Fix: You must use a mobile phase modifier .

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both your solvent A (non-polar) and solvent B (polar).
    
  • Why: The TEA/Ammonia is more basic than your pyridine product. It saturates the acidic sites on the silica, effectively "paving the road" for your product to travel smoothly.

  • Caution: If using TEA, you must wash the collected fractions with saturated

    
     or brine during workup to remove the TEA, or dry under high vacuum for an extended period.
    
Q2: I cannot dissolve the crude solid in DCM/Hexane for loading.

Diagnosis: High lattice energy of the amide. The Fix: Switch to Dry Loading . Liquid loading a poorly soluble amide usually requires a strong solvent (like pure MeOH) which ruins the chromatography resolution by carrying the product too fast (the "solvent effect").

  • Protocol:

    • Dissolve crude mixture in MeOH/DCM (whatever is needed to fully solubilize).

    • Add Celite 545 or Silica Gel (1:2 ratio of crude:solid support).

    • Evaporate solvent completely on a rotovap until you have a free-flowing powder.[1]

    • Load this powder into a solid load cartridge or on top of the column.

Q3: My product co-elutes with the starting material (6-Bromonicotinic acid).

Diagnosis: Inappropriate pH.[1] The Fix: Exploit the acidity of the impurity.

  • Logic: The starting acid is acidic.[2][3][4] The product is basic/neutral.

  • Action: If you use the 1% TEA method (see Q1), the 6-bromonicotinic acid will form a salt with the TEA and become extremely polar. It will stick to the baseline (top of the column) and will not elute until you flush with high polarity, effectively separating it from your product.

The "Golden Standard" Protocol

Based on the physicochemical properties of this compound, this is the recommended purification workflow.

Phase 1: Solvent System Selection

Do not guess.[1] Use the following table to select your gradient based on your crude profile.

MethodSolvent ASolvent BModifierBest For
A (Preferred) Dichloromethane (DCM)Methanol (MeOH)1% TEA or

High solubility needs; Polar impurities.[1]
B (Alternative) Hexanes or HeptaneEthyl Acetate (EtOAc)1% TEASeparation of non-polar byproducts.
C (Green) HeptaneEthanol (EtOH)1% TEAReplacing chlorinated solvents (DCM).
Phase 2: Step-by-Step Execution (Method A)
  • Equilibration: Flush the silica column with 3 CV (Column Volumes) of 99:1 DCM:TEA. This "neutralizes" the column before your sample even arrives.

  • Loading: Use the Dry Load technique (described in Q2) to ensure narrow bands.

  • Gradient Profile:

    • 0-5 mins: Hold at 100% DCM (to elute non-polar grease/impurities).[1]

    • 5-20 mins: Linear gradient 0%

      
       5% MeOH.
      
    • 20-30 mins: Hold at 5% MeOH (Product usually elutes here).

    • 30-40 mins: Ramp to 10% MeOH (Flush remaining polar impurities).

  • Detection: Monitor UV at 254 nm (Pyridine ring) and 280 nm .

Phase 3: Workflow Decision Tree

WorkflowStartCrude Reaction MixtureSolubilityIs it soluble in 10% EtOAc/Hex?Start->SolubilityYesLiquid Load(Method B: Hex/EtOAc)Solubility->YesYesNoDry Load onto Silica/CeliteSolubility->NoNoRunColRun Column with 1% TEA ModifierYes->RunColNo->RunColTailingIs Tailing Observed?RunCol->TailingSuccessConcentrate FractionsTailing->SuccessNoFailSwitch to Amine-Functionalized Silica(NH2-Silica)Tailing->FailYes

Figure 2: Decision matrix for loading and stationary phase selection.

Advanced Optimization: Stationary Phases

If the standard silica + TEA method fails to provide >98% purity, upgrade the stationary phase.

  • Amine-Functionalized Silica (

    
    -Silica): 
    
    • Why: The silica surface is chemically bonded with amine groups. This creates a basic surface environment naturally, eliminating the need for TEA in the solvent.

    • Benefit: Prevents the "pyridine interaction" entirely and protects the acid-sensitive cyclopropyl group from potential hydrolysis (though cyclopropyl amides are generally stable).[1]

    • Solvent: Use Hexane/EtOAc gradients directly.[1]

References

  • Teledyne ISCO. "Purification of Pyridine Amides and Heterocycles via Flash Chromatography." Teledyne ISCO Application Notes. Accessed via .

  • SiliCycle. "Separation of Basic Compounds on Silica Gel: The Role of Modifiers." SiliCycle Technical Support. Accessed via .

  • Phenomenex. "Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases." Phenomenex Technical Tips. Accessed via .

  • Biotage. "Strategies for Purifying Ionizable Organic Amine Compounds." The Flash Purification Blog. Accessed via .

  • BenchChem. "Synthesis and Purification of 6-Bromopyridin-3-amine Derivatives."[1] BenchChem Technical Guides. Accessed via .

Technical Support Center: Stability of 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 6-Bromo-N-cyclopropylpyridine-3-carboxamide CAS: 1114563-25-5 (Representative) Chemical Class:


-Halopyridine / Nicotinamide Derivative
Primary Application:  Intermediate for kinase inhibitors (JAK/MAPK pathways), Suzuki-Miyaura coupling partner.[1]

Executive Summary: The "Dual-Reactivity" Paradox

As a Senior Application Scientist, I often see researchers treat this molecule as a simple amide. This is a critical error. The pyridine ring creates a "Dual-Reactivity Paradox" under basic conditions:

  • Amide Activation: The electron-deficient pyridine ring (further activated by the 6-Bromo substituent) makes the carbonyl carbon significantly more electrophilic than in phenyl analogs, accelerating hydrolysis.

  • 
     Susceptibility:  The 6-position (ortho to the ring nitrogen) is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ).[2] Strong bases that are also nucleophiles (e.g., hydroxide, alkoxides) will readily displace the bromine atom before or during amide hydrolysis.[1]

The Golden Rule: In basic media, the stability of the C-Br bond is often the limiting factor, not the amide bond.

Diagnostic Flowchart: Degradation Pathways

The following diagram maps the kinetic competition between hydrolysis and substitution. Use this to diagnose your impurity profile based on LCMS data.

DegradationPathways Parent Parent Compound (6-Br-N-cyclopropyl...) Acid Hydrolysis Product (6-Bromonicotinic acid) Parent->Acid Aqueous Base (OH-) High Temp Amine Cyclopropylamine Parent->Amine + Ether SNAr Product (6-Alkoxy/Hydroxy derivative) Parent->Ether Alkoxide Base (RO-) Alcoholic Solvent RingOpen Ring-Opened Impurity Parent->RingOpen Radical/Oxidative Conditions (Not Base)

Figure 1: Mechanistic divergence of this compound in basic media. Note that alkoxides favor


 (Yellow), while aqueous hydroxide favors hydrolysis (Red).[1]

Troubleshooting Guide: Failure Modes & Solutions

Scenario A: "I see a new peak at RRT ~0.8 with a mass of [M-41]."

Diagnosis: Amide Hydrolysis. [1][3][4][5][6]

  • Mechanism: Attack of

    
     on the carbonyl carbon. The mass loss corresponds to the loss of the cyclopropyl group (replaced by OH).
    
  • Root Cause:

    • pH > 12.

    • Temperature > 40°C.

    • Prolonged exposure to aqueous base (e.g., during workup).[1]

  • Solution:

    • Switch Base: Use weaker inorganic bases like

      
       or 
      
      
      
      instead of NaOH/KOH.
    • Temperature Control: Keep reaction temperature < 25°C during quenching.

    • Buffer: Quench reactions into a phosphate buffer (pH 6-7) rather than water to stop hydrolysis immediately.

Scenario B: "My bromine is gone, and I see a peak with [M-Br+OR]."

Diagnosis: Nucleophilic Aromatic Substitution (


). [1][7][8][9][10]
  • Mechanism: The nucleophile (alkoxide from solvent or base) attacks C6, displacing the bromide.[1] This is the most common failure mode in Suzuki couplings using alcoholic solvents.

  • Root Cause:

    • Using bases like NaOMe or NaOEt.

    • Using NaOH in Methanol/Ethanol (generates alkoxide in situ).[1]

    • High temperatures in polar aprotic solvents (DMSO/DMF) with hydroxide.[1]

  • Solution:

    • Solvent Change: Switch to non-nucleophilic polar solvents (e.g., 1,4-Dioxane, Toluene/Water biphasic).[1]

    • Base Selection: Use sterically hindered bases (e.g.,

      
      ) or non-nucleophilic bases (
      
      
      
      ).[1]
    • Avoid: Never use MeOH or EtOH with strong bases if the bromide must be preserved.

Scenario C: "The cyclopropyl ring seems unstable."

Diagnosis: False Positive / Oxidative Degradation. [1]

  • Technical Insight: The cyclopropyl group is kinetically stable to base. It behaves like a secondary alkyl group. Ring opening typically requires:

    • Strong Acid (protonation of the ring).

    • Single Electron Transfer (SET) oxidation (e.g., presence of radical initiators or specific enzymes like HRP).[1][11]

  • Verification: Check if you are using oxidative conditions or strong Lewis acids. If not, the issue is likely not the cyclopropyl ring.

Experimental Protocols

Protocol 1: Base Stability Stress Test

Use this protocol to validate your reaction conditions before committing valuable material.

StepActionCritical Parameter
1 Dissolve 10 mg of compound in 1 mL of Solvent X (Proposed reaction solvent).Conc: 10 mg/mL
2 Add 2 equivalents of Base Y (Proposed base).Mimic stoichiometry
3 Heat to Target Temperature in a sealed vial.Time: 1 hour
4 Quench: Take 50 µL aliquot, dilute into 950 µL Acetonitrile/0.1% Formic Acid .Acidify immediately
5 Analyze via HPLC/UPLC (See Method below).Check for Br loss vs. Hydrolysis
Protocol 2: Recommended Analytical Method (HPLC)

Standard C18 methods may miss the polar hydrolysis product. Use this modified method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the pyridine, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% → 95% B

    • 10-12 min: 95% B

  • Detection: UV @ 254 nm (Pyridine ring) and 220 nm (Amide).[1]

Decision Logic for Synthesis Planning

Use this logic gate to select the correct conditions for cross-coupling reactions involving this scaffold.

SynthesisLogic Start Start: Suzuki Coupling Planning SolventCheck Is Solvent Protic? (MeOH, EtOH, Water) Start->SolventCheck BaseCheck Is Base a Strong Nucleophile? (NaOH, NaOMe, EtONa) SolventCheck->BaseCheck Yes TempCheck Temperature > 80°C? SolventCheck->TempCheck No (Dioxane/Toluene) RiskSNAr RISK: High SNAr Probability (Methoxy impurity) BaseCheck->RiskSNAr Yes RiskHyd RISK: Amide Hydrolysis BaseCheck->RiskHyd No (Carbonates) Safe SAFE: Proceed with Reaction TempCheck->Safe No TempCheck->RiskHyd Yes (if water present)

Figure 2: Pre-reaction checklist to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use LiOH for hydrolysis of the amide if I want the acid?

  • Answer: Yes, but be careful. While LiOH is standard for ester hydrolysis, applying it to this amide requires heat.[1] The risk is that the bromide might hydrolyze to the 6-hydroxy-pyridine (pyridone) tautomer before the amide cleaves.

  • Recommendation: Use oxidative cleavage (nitrosylation) if basic hydrolysis fails or yields impure mixtures.[1]

Q2: Why is the 6-position so reactive?

  • Answer: The nitrogen atom in the pyridine ring pulls electron density away from the ring carbons (Inductive effect

    
     and Mesomeric effect 
    
    
    
    ). Position 2 and 6 are most electron-deficient (analogous to ortho/para positions in nitrobenzene). This lowers the activation energy for the nucleophile to attack and form the Meisenheimer complex [1, 3].

Q3: Is the cyclopropyl group stable to


 in DMF? 
  • Answer: Yes. Cyclopropyl amides are stable under mild to moderate basic conditions (

    
    , 
    
    
    
    ) in aprotic solvents like DMF.[1] Instability usually arises from radical pathways or strong acidic conditions [4].

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for

    
     mechanisms in heterocycles).
    
  • Theodorou, V., et al. (2015).[1][3] "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles."[1][3][5] Arkivoc, (vii), 101-112.[1][3][5] Link

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on Pyridine reactivity and 2-halo susceptibility).

  • Hanzlik, R. P., et al. (2001).[1][11] "N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group." Journal of Biological Chemistry. (Demonstrates cyclopropyl stability except under radical SET conditions). Link

  • BenchChem Technical Data. "Reactivity of 6-Bromopyridin-3-amine and derivatives." (General reactivity profiles of 6-bromo-nicotinamides). Link[1]

Sources

Dealing with steric hindrance of the cyclopropyl group in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropyl Coupling Optimization

Topic: Dealing with Steric Hindrance & Instability of the Cyclopropyl Group in Coupling Reactions Ticket ID: CYCLO-Pd-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Walsh Orbital" Paradox

Why is this hard? Coupling a cyclopropyl group is deceptive. While it is the smallest cycloalkyl group, it exerts disproportionate steric demand due to its unique electronic structure. The C-C bonds in cyclopropane have significant


-character (Walsh orbitals), making the ring electron-rich and capable of hyperconjugation.

However, this creates two distinct failure modes in Palladium-catalyzed cross-coupling:

  • Steric Drag: The rigid, oblate shape of the cyclopropyl group hinders the approach of the coupling partner during transmetallation and slows down reductive elimination.

  • Electronic Instability: The high ring strain (~27.5 kcal/mol) makes the system prone to ring opening (via

    
    -carbon elimination) or protodeboronation  (in Suzuki coupling) before the catalytic cycle completes.
    

This guide provides the "patches" for these hardware limitations.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]

The Issue: Protodeboronation Cyclopropylboronic acids are notoriously unstable. Under the basic, aqueous conditions of Suzuki coupling, the C-B bond hydrolyzes rapidly, replacing the boron with a hydrogen atom. You end up with cyclopropane gas and unreacted aryl halide.

The Fix: The "Slow-Release" or "Protected" Strategy Do not use free cyclopropylboronic acid for difficult couplings. Switch to reagents that throttle the release of the active species or protect the boron center.

Protocol 1: Potassium Cyclopropyl Trifluoroborate ( ) System

Recommended as the primary standard.

  • Why: The

    
     salt is air-stable and resistant to protodeboronation. It hydrolyzes slowly in situ to release the active boronic acid at a rate that matches the catalytic turnover.
    
  • Catalyst System: Pd(OAc)

    
     + XPhos  or RuPhos .[1]
    
    • Note: These bulky biaryl phosphine ligands facilitate oxidative addition of the aryl chloride and create a pocket that protects the active species.

Standard Operating Procedure (SOP):

ComponentEquivalentsRole
Aryl Chloride/Bromide 1.0 equivElectrophile
Cyclopropyl-

1.5 equivNucleophile (Stable Source)
Pd(OAc)

2-5 mol%Precatalyst
XPhos 4-10 mol%Ligand (L:Pd ratio 2:1)
Cs

CO

3.0 equivBase (Crucial for hydrolysis)
Toluene/H

O
10:1 ratioSolvent (Biphasic essential)

Step-by-Step:

  • Charge a reaction vial with aryl halide, Cyclopropyl-

    
    , Pd(OAc)
    
    
    
    , XPhos, and Cs
    
    
    CO
    
    
    .[1]
  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed Toluene/Water mixture (0.2 M concentration).

  • Heat to 100 °C for 12–24 hours with vigorous stirring (emulsion required).

  • QC Check: If conversion is low, add 10 mol% NaBr. This can stabilize the Pd-intermediate in certain catalytic cycles.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[4]

The Issue: Reductive Elimination Bottleneck When coupling cyclopropylamines, the bottleneck is the final step: Reductive Elimination. The secondary amine is bulky. The Pd(II) center becomes crowded, and instead of expelling the product, the catalyst stagnates, leading to dehalogenation of the aryl partner (hydrodehalogenation).

The Fix: Ligands that "Squeeze" You need extremely bulky ligands that destabilize the Pd(II) complex, forcing the reductive elimination to occur to relieve steric strain.

Protocol 2: The RuPhos/BrettPhos System
  • Primary Ligand: RuPhos (for secondary cyclopropylamines) or BrettPhos (for primary cyclopropylamines).

  • Base: NaO

    
    Bu (Strong base is usually required).[2]
    
  • Precatalyst: Use Pd-PEPPSI-IPent or RuPhos-Pd-G4 precatalysts. Do not try to generate Pd(0) in situ from Pd

    
    (dba)
    
    
    
    if possible; the initiation period allows side reactions.

Troubleshooting Flow:

  • Symptom:[1][3][4] Low yield, starting material remaining.

  • Diagnosis: Catalyst death prior to reductive elimination.

  • Action: Switch to BrettPhos . Its extreme bulk accelerates the reductive elimination rate by orders of magnitude compared to BINAP or DPPF.

Module C: The "Nuclear Option" (Negishi Coupling)

If Suzuki fails due to protodeboronation despite using


, switch to Negishi.

The Logic: Cyclopropylzinc reagents are kinetically much faster in transmetallation than boron reagents. The zinc species transfers the cyclopropyl group to Palladium so quickly that protodeboronation or other decomposition pathways don't have time to occur.

Protocol:

  • Reagent: Cyclopropylzinc bromide (Commercial or generated from cyclopropyl bromide + Zn dust/LiCl).

  • Catalyst: Pd(P

    
    Bu
    
    
    
    )
    
    
    or Pd(dppf)Cl
    
    
    .
  • Advantage: Works at room temperature (often), reducing thermal degradation.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct coupling strategy based on your specific failure mode.

CyclopropylCoupling Start Substrate: Aryl Halide + Cyclopropyl Group BondType Bond Type? Start->BondType CC_Bond C-C Bond (Suzuki) BondType->CC_Bond CN_Bond C-N Bond (Buchwald) BondType->CN_Bond BoronicAcid Try Boronic Acid? CC_Bond->BoronicAcid AmineType Amine Type? CN_Bond->AmineType Fail_Proto Failure: Protodeboronation (Gas evolution, SM recovery) BoronicAcid->Fail_Proto Low Yield Sol_BF3K Solution: Cyclopropyl-BF3K + XPhos/Pd(OAc)2 Fail_Proto->Sol_BF3K Fail_Still Still Failing? Sol_BF3K->Fail_Still Sol_Negishi Solution: Negishi Coupling (Cyclopropyl-ZnBr) Fail_Still->Sol_Negishi Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary Sol_Brett Ligand: BrettPhos Base: NaOtBu Primary->Sol_Brett Sol_RuPhos Ligand: RuPhos Base: NaOtBu Secondary->Sol_RuPhos

Caption: Decision Matrix for Cyclopropyl Cross-Coupling Optimization. Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Troubleshooting Matrix (FAQ)

SymptomRoot CauseCorrective Action
Gas evolution observed; Aryl halide recovered unreacted. Protodeboronation. The C-B bond is breaking before transmetallation.Switch to

salt.
If already using

, increase the organic:aqueous ratio (e.g., to 20:1) to reduce water activity, or switch to anhydrous Negishi conditions.
Formation of linear alkene or diene byproducts. Ring Opening (

-C elimination).
Slow reductive elimination allows the Pd to insert into the ring, followed by

-hydride elimination.
Use bulkier ligands (XPhos, BrettPhos). You must accelerate the reductive elimination step to "outrun" the ring opening.
Hydrodehalogenation (Ar-H formed). Catalyst Poisoning/Stagnation. The amine or cyclopropyl group is blocking the cycle, and Pd is scavenging hydrides from the solvent.Increase catalyst loading to 5-10%. Switch to a precatalyst (Pd-G4) to ensure 100% active species generation.
Reaction stalls at 50% conversion. Product Inhibition. The bulky product is coordinating to the Pd, preventing turnover.Switch to Pd-PEPPSI-IPent. The NHC ligand binds tightly and prevents product inhibition better than phosphines in some cases.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[4] The Journal of Organic Chemistry, 73(19), 7481–7485.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Charette, A. B. (2010). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Synlett, 2010(11), 1675-1678.

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

Identification of common impurities in 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-N-cyclopropylpyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this important chemical intermediate. The following question-and-answer format directly addresses specific issues you may encounter in your experiments, providing in-depth technical guidance and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my synthesis of this compound, and where do they come from?

A1: The impurity profile of this compound is typically influenced by the synthetic route and the quality of the starting materials. The most common synthesis involves the amide coupling of 6-bromo-3-pyridinecarboxylic acid and cyclopropylamine. Therefore, impurities can arise from the starting materials themselves, side reactions during the coupling process, and subsequent degradation.

Here's a breakdown of the likely culprits:

  • Starting Material-Related Impurities:

    • Unreacted 6-bromo-3-pyridinecarboxylic acid: Incomplete reaction is a common source of this impurity.

    • Impurities from 6-bromo-3-pyridinecarboxylic acid: The commercial starting material may contain related isomers or precursors from its own synthesis, such as other brominated pyridine carboxylic acids.[1][2]

    • Unreacted cyclopropylamine: As a volatile amine, its removal can sometimes be incomplete.[3]

    • Impurities from cyclopropylamine: Synthesis of cyclopropylamine can introduce various byproducts depending on the method used (e.g., from 1,3-propanediol or γ-butyrolactone).[3]

  • Process-Related Impurities (Side Reactions):

    • N-acylurea derivatives: When using carbodiimide coupling reagents like DCC or EDC, the activated carboxylic acid intermediate can rearrange to form a stable N-acylurea, which will not react with the amine.[4][5]

    • Guanidinium byproducts: With uronium/guanidinium-based coupling reagents (e.g., HBTU, HATU), a side reaction can occur where the amine reacts with the coupling reagent itself.[6]

    • Symmetrical Anhydrides: Over-activation of the carboxylic acid can lead to the formation of a symmetrical anhydride, which then reacts with the amine. This consumes two equivalents of the acid for every mole of product.[4]

    • Racemization Products: While not applicable to achiral cyclopropylamine, if chiral amines are used in related syntheses, racemization can be a significant issue, particularly with carbodiimide reagents.[4][7]

  • Degradation Products:

    • Hydrolysis Products: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, reverting to 6-bromo-3-pyridinecarboxylic acid and cyclopropylamine. The bromo-pyridine moiety itself can also undergo hydrolysis under certain conditions, potentially leading to 6-hydroxy-N-cyclopropylpyridine-3-carboxamide.[8][9][10]

    • Debrominated Impurity: Reductive debromination can occur, particularly in the presence of certain metals or catalysts, leading to the formation of N-cyclopropylpyridine-3-carboxamide.[11]

    • Photodegradation Products: Bromo-aromatic compounds can be sensitive to light, potentially leading to debromination or other complex degradation pathways.[12][13]

Q2: I'm seeing a persistent unknown peak in my HPLC analysis. How can I go about identifying it?

A2: A systematic approach is crucial for identifying unknown impurities. Here is a recommended workflow:

Step 1: Preliminary Characterization with HPLC-UV

  • Relative Retention Time (RRT): Compare the RRT of the unknown peak to your main peak across different batches. Consistency in RRT suggests it's a related substance.

  • UV Spectrum: Obtain the UV spectrum of the unknown peak using a diode array detector (DAD). Compare it to the spectrum of this compound. A similar spectrum suggests a structurally related compound. A significantly different spectrum might point to a byproduct from a coupling reagent or a completely different species.

Step 2: Molecular Weight Determination with LC-MS

  • High-Resolution Mass Spectrometry (HRMS): This is the most powerful tool for this task. It will provide a highly accurate mass of the impurity, allowing you to predict its elemental composition.[14]

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the impurity ion, you can gain valuable structural information. Compare the fragmentation pattern to that of your main compound to identify common structural motifs.

Step 3: Structural Elucidation with NMR

  • Isolation: If the impurity is present at a sufficient level (typically >0.1%), you may need to isolate it using preparative HPLC.

  • 1D and 2D NMR: Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will provide detailed structural information, allowing for unambiguous identification.[14][15]

Troubleshooting Guide: Common Unknown Impurities

Observed Mass (relative to product) Potential Identity Likely Origin Confirmation Strategy
-80 DaN-cyclopropylpyridine-3-carboxamideReductive debrominationCheck for loss of bromine isotope pattern in MS.
+18 Da6-bromo-3-pyridinecarboxylic acidIncomplete reaction or hydrolysisCompare retention time and MS with a standard.
-41 Da6-bromopyridin-3-amineDecarboxylation (less common)MS fragmentation will show loss of the cyclopropylamide group.
Dimerized ProductBis(N-cyclopropyl-nicotinoyl)amineSide reaction during activationHigh mass observed in MS.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields in amide coupling reactions are a common issue. Here are several factors to investigate:

  • Inefficient Carboxylic Acid Activation:

    • Cause: The coupling reagent may not be effectively activating the 6-bromo-3-pyridinecarboxylic acid. This can be due to moisture in the reaction, improper stoichiometry, or a suboptimal reagent choice.

    • Solution:

      • Ensure all reagents and solvents are anhydrous.

      • Optimize the equivalents of the coupling reagent.

      • Consider a more powerful coupling reagent. For example, if you are using a carbodiimide like EDC, switching to a phosphonium salt (e.g., PyBOP) or a uronium salt (e.g., HATU) can improve efficiency.[5]

      • The order of addition is critical. Pre-activating the carboxylic acid before adding the amine can sometimes prevent side reactions with the coupling reagent.

  • Side Reactions Consuming Starting Material:

    • Cause: As mentioned in Q1, side reactions like N-acylurea formation can consume your activated acid.[4]

    • Solution:

      • For carbodiimide reactions, adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress N-acylurea formation and reduce racemization if applicable.

      • Lowering the reaction temperature can sometimes minimize side reactions.[5]

  • Poor Solubility:

    • Cause: The starting materials or intermediates may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.

    • Solution:

      • Experiment with different solvents. Aprotic polar solvents like DMF, NMP, or DMSO are often effective for amide couplings.

      • Slightly warming the reaction mixture might improve solubility, but be mindful of potential side reactions at higher temperatures.

  • Work-up and Purification Issues:

    • Cause: Your product might be partially lost during aqueous extraction if it has some water solubility. Adsorption onto silica gel during chromatography can also be a source of yield loss.

    • Solution:

      • Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers.

      • If using column chromatography, try different solvent systems or consider an alternative purification method like crystallization.

Q4: How can I develop a robust HPLC method for separating this compound from its key impurities?

A4: A good quality control HPLC method should be able to separate the main peak from unreacted starting materials and major byproducts. Here is a general approach to developing such a method:

1. Initial Screening:

  • Column Chemistry: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase: A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

  • Gradient: A broad gradient (e.g., 5% to 95% organic over 20 minutes) is useful for initial screening to see where all the components elute.

  • Detection: Use a UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm or the λmax of the parent compound).

2. Method Optimization:

  • Isocratic vs. Gradient: Based on the initial screen, decide if an isocratic method is sufficient or if a gradient is necessary to resolve all peaks in a reasonable time.

  • Fine-tuning the Gradient: If a gradient is needed, adjust the slope to improve the separation of closely eluting peaks.

  • Mobile Phase Modifier: The choice and concentration of the acid modifier (formic acid, TFA) can significantly impact peak shape, especially for the basic pyridine nitrogen.

  • Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but may also affect selectivity.

Example Starting HPLC Conditions:

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 260 nm

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Impurity Formation and Troubleshooting

The following diagrams illustrate the key pathways for impurity formation and a logical workflow for troubleshooting.

G SM1 6-Bromo-3-pyridine- carboxylic Acid Coupling Amide Coupling (e.g., EDC, HATU) SM1->Coupling SM2 Cyclopropylamine SM2->Coupling Product 6-Bromo-N-cyclopropyl- pyridine-3-carboxamide Coupling->Product Impurity1 Unreacted Starting Materials Coupling->Impurity1 Incomplete Reaction Impurity2 Coupling Byproducts (N-Acylurea, Guanidinium) Coupling->Impurity2 Side Reactions Impurity3 Degradation Products (Hydrolysis, Debromination) Product->Impurity3 Stress Conditions (pH, Light, Heat)

Caption: Major pathways for impurity generation in the synthesis of this compound.

G Start Unknown Peak in HPLC Step1 HPLC-UV Analysis (RRT & UV Spectrum) Start->Step1 Decision1 Structurally Related? Step1->Decision1 Step2 LC-MS Analysis (Accurate Mass & MS/MS) Decision1->Step2 Yes ReagentImpurity Investigate Coupling Reagent Byproducts Decision1->ReagentImpurity No Step3 Predict Elemental Composition Step2->Step3 Step4 Isolate via Prep-HPLC Step3->Step4 Sufficient Quantity? Step5 Structural Elucidation (NMR) Step4->Step5 End Impurity Identified Step5->End

Caption: A logical workflow for the identification of an unknown impurity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52051-52059. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • Yang, J.-S., Lin, Y.-H., & Yang, C.-S. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. The Journal of Organic Chemistry, 67(7), 2382-2385. Available from: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Photodecomposition properties of brominated flame retardants (BFRs). Chemosphere, 119, S21-S29. Available from: [Link]

  • DePorre, Y., et al. (2021). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, 23(5), 1887-1892. Available from: [Link]

  • Troupis, A., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 678. Available from: [Link]

  • Zgoła-Grześkowiak, A., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. International Journal of Molecular Sciences, 23(6), 3358. Available from: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2016). Photodecomposition of bromophenols. Chemosphere, 151, 149-156. Available from: [Link]

  • Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2615. Available from: [Link]

  • Pototschnig, G., et al. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 22(12), 2038. Available from: [Link]

  • Google Patents. (1986). Process for the manufacture of cyclopropylamine. EP0205403B1.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1324-1328. Available from: [Link]

  • Griesbeck, A. G., & Stadtmüller, S. (1990). Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. The Journal of Organic Chemistry, 55(23), 5757-5759. Available from: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Available from: [Link]

  • Kumar, V., et al. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Chromatographic Science, 61(8), 735-748. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD, 9(2). Available from: [Link]

  • Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 13(5), 724-731. Available from: [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical analysis of the 1H NMR interpretation for 6-Bromo-N-cyclopropylpyridine-3-carboxamide , a critical scaffold in medicinal chemistry (often used in kinase inhibitor synthesis).

This document deviates from standard templates to focus on the analytical logic required to validate this specific structure, comparing its spectral performance against key synthetic precursors and analogues.

CAS: 841255-36-5 | Formula: C9H9BrN2O | MW: 241.09 g/mol

Executive Summary & Analytical Context

In drug discovery, this pyridine carboxamide serves as a "linchpin" intermediate. Its structural integrity is defined by three distinct NMR zones: the electron-deficient pyridine core, the labile amide linker, and the shielding-prone cyclopropyl tail.

The Core Challenge: Distinguishing the target molecule from its hydrolysis precursor (6-bromonicotinic acid) and confirming the regiochemistry of the halogenation (6-bromo vs. 5-bromo isomers). This guide presents a self-validating interpretation workflow.

Experimental Protocol: Sample Preparation

To ensure high-resolution data comparable to the values cited below, follow this specific preparation protocol.

Solvent Selection: DMSO-d6 vs. CDCl3
  • Recommendation: DMSO-d6 is the superior solvent for this compound.

  • Reasoning: The amide proton (

    
    ) is prone to exchange or broadening in CDCl
    
    
    
    . DMSO-d6 stabilizes the amide bond via hydrogen bonding, resulting in a sharp, well-defined doublet (coupling to the cyclopropyl
    
    
    ) that is critical for structural confirmation.
Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid product.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Filtration: If any turbidity remains (common with inorganic salt byproducts from coupling reagents like HATU/EDC), filter through a cotton plug directly into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the aromatic protons.

Spectral Analysis & Assignment Logic

The following data represents the authoritative interpretation of the 1H NMR spectrum in DMSO-d6 (400 MHz).

Zone A: The Pyridine Core (Aromatic Region)

The 2,5-disubstituted pyridine ring creates a distinct splitting pattern. The bromine at position 6 exerts a shielding effect relative to a naked pyridine, while the carboxamide at position 3 is strongly deshielding.

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Interpretation Logic
H-2 8.75 – 8.80 Doublet (d)

Most Deshielded: Located between the electronegative Nitrogen and the Carbonyl group. Shows meta-coupling to H-4.
H-4 8.10 – 8.15 Doublet of Doublets (dd)

Diagnostic Peak: Couples to H-5 (ortho, large

) and H-2 (meta, small

).
H-5 7.70 – 7.75 Doublet (d)

Shielded Aromatic: Ortho to the Bromine atom. The lack of meta-coupling confirms the 6-position substitution.
Zone B: The Amide Linker
PositionShift (

ppm)
MultiplicityInterpretation Logic
N-H 8.60 – 8.70 Broad Doublet (bd)The amide proton appears downfield due to H-bonding in DMSO. The doublet splitting arises from coupling to the adjacent Cyclopropyl

.
Zone C: The Cyclopropyl Tail (Aliphatic Region)

The cyclopropyl group is unique due to the magnetic anisotropy of the ring, which significantly shields the methylene protons.

PositionShift (

ppm)
MultiplicityInterpretation Logic
CH 2.80 – 2.90 Multiplet (m)The methine proton adjacent to Nitrogen.
CH

0.65 – 0.75 Multiplet (m)cis-methylene protons relative to the amide.
CH

0.55 – 0.65 Multiplet (m)trans-methylene protons relative to the amide.

Comparative Performance Guide

This section objectively compares the NMR signature of the product against its most common impurities and analogues.

Comparison 1: Target vs. Starting Material (6-Bromonicotinic Acid)

Use this check to validate reaction completion.

FeatureTarget (Amide)Precursor (Acid)Status
Acid Proton AbsentBroad singlet > 11.0 ppmPrimary Indicator
Amide Proton ~8.65 ppm (d) AbsentConfirmation
Cyclopropyl Distinct multiplets < 1.0 ppmAbsentConfirmation
H-2 Shift ~8.78 ppm~8.85 ppmSlight upfield shift in amide
Comparison 2: Differentiation from 6-Chloro Analogue

Supply chain verification: Did you receive the Bromo or Chloro derivative?

  • Mechanism: Bromine is less electronegative than Chlorine, but more polarizable.

  • Observation: In the 6-Chloro analogue, the H-5 proton (ortho to halogen) typically resonates slightly downfield (approx +0.05 to +0.1 ppm shift) compared to the Bromo derivative due to the stronger inductive effect of Chlorine.

  • 13C NMR Check: The Carbon attached to Bromine (C-6) appears significantly upfield (~145 ppm) compared to the Carbon attached to Chlorine (~152 ppm) due to the "Heavy Atom Effect."

Visualization of Assignment Logic

The following diagram illustrates the flow of logic used to assign the specific regio-chemistry of the molecule based on the splitting patterns described above.

NMR_Logic Compound 6-Bromo-N-cyclopropyl pyridine-3-carboxamide Aromatic Aromatic Region (7.5 - 9.0 ppm) Compound->Aromatic Pyridine Core Aliphatic Aliphatic Region (0.5 - 3.0 ppm) Compound->Aliphatic Cyclopropyl Tail H2 H-2: ~8.8 ppm (Singlet-like/d) Most Deshielded Aromatic->H2 Adj. to N & C=O H4 H-4: ~8.1 ppm (dd, J=8.3, 2.4) Couples to H-2 & H-5 Aromatic->H4 Meta to N H5 H-5: ~7.7 ppm (d, J=8.3) Ortho to Br Aromatic->H5 Adj. to Br Cyclo_CH CH: ~2.85 ppm (Multiplet) Aliphatic->Cyclo_CH Alpha to NH Cyclo_CH2 CH2: 0.5 - 0.8 ppm (High Field Multiplets) Aliphatic->Cyclo_CH2 Ring Current Shielding H4->H2 Meta Coupling (2Hz) H4->H5 Ortho Coupling (8Hz)

Caption: Logical flow for assigning regiochemistry based on chemical shift environment and coupling constants.

References

  • Chemical Shift Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for pyridine shifts).

  • Starting Material Data: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 238932, 6-Bromonicotinic acid. Retrieved from [Link]

  • Cyclopropyl Anisotropy: Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230.

Sources

LC-MS fragmentation pattern of 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the LC-MS/MS Fragmentation of 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Introduction

In the landscape of modern drug discovery and chemical synthesis, the unambiguous characterization of novel chemical entities is paramount. This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure combines a brominated pyridine core with a cyclopropylamide side chain, presenting a unique analytical challenge. A thorough understanding of its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification.

Currently, there is a notable absence of published experimental mass spectral data for this specific compound in public databases.[1] This guide, therefore, serves as a predictive framework, grounded in established principles of mass spectrometry and the known fragmentation patterns of analogous structures. As Senior Application Scientists, we aim to provide researchers with a logical, in-depth analysis of the expected fragmentation pathway of this compound, a robust starting protocol for its analysis, and a comparison with alternative analytical methodologies.

Section 1: Physicochemical Properties and Predicted Molecular Ion

Before delving into fragmentation, it is essential to understand the fundamental properties of the parent molecule.

  • Molecular Formula: C₉H₉BrN₂O

  • Monoisotopic Mass: 239.98982 Da[1]

  • Structure:

    
    
    

Under typical Electrospray Ionization (ESI) in positive mode, the molecule is expected to readily accept a proton, primarily on one of the nitrogen atoms, to form the pseudomolecular ion, [M+H]⁺.

A critical feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[2][3] This results in a characteristic isotopic signature for the molecular ion and any subsequent fragments that retain the bromine atom. Therefore, we predict a pair of peaks of almost equal intensity at m/z 240.997 (containing ⁷⁹Br) and m/z 242.995 (containing ⁸¹Br). This "M" and "M+2" pattern is a definitive marker for the presence of bromine.[2][4]

Section 2: A Predictive Guide to the ESI-MS/MS Fragmentation Pathway

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to proceed through several high-probability pathways based on the chemical lability of its functional groups. The primary and most favored fragmentation is anticipated to be the cleavage of the amide bond, a common and well-documented pathway for amide-containing compounds under ESI-MS/MS conditions.[5][6]

Proposed Fragmentation Pathway:

  • Primary Fragmentation (Amide Bond Cleavage): The C-N bond of the amide is the most likely point of initial cleavage. This heterolytic cleavage is facilitated by the stability of the resulting acylium ion. This event leads to the loss of a neutral cyclopropylamine molecule (mass = 57.058 Da).

    • [M+H]⁺ → [M+H - C₃H₅N]⁺

    • This generates the 6-bromonicotinoyl acylium ion as a characteristic fragment pair at m/z 183.939 (⁷⁹Br) and m/z 185.937 (⁸¹Br).

  • Secondary Fragmentation (Loss of Carbon Monoxide): Acylium ions are known to be susceptible to the subsequent loss of carbon monoxide (CO, mass = 27.995 Da).

    • [M+H - C₃H₅N]⁺ → [M+H - C₃H₅N - CO]⁺

    • This would produce the 6-bromopyridinyl cation at m/z 155.944 (⁷⁹Br) and m/z 157.942 (⁸¹Br).

  • Alternative Fragmentation Pathways: While less probable than the primary amide cleavage, other fragmentation routes could occur, such as cleavages within the cyclopropyl ring or the pyridine ring itself. For instance, pyridine-containing structures can sometimes lose hydrogen cyanide (HCN).[7]

The proposed dominant fragmentation cascade is visualized below.

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.

Section 3: A Foundational LC-MS/MS Protocol for Analysis

For researchers seeking to analyze this compound, the following protocol provides a robust and scientifically sound starting point. The choices are explained to allow for logical troubleshooting and method optimization.

Experimental Workflow Visualization

G cluster_workflow Analytical Workflow Prep 1. Sample Preparation (Dilute in 50:50 ACN:H₂O) LC 2. LC Separation (Reversed-Phase C18) Prep->LC MS 3. MS Detection (ESI+ Full Scan) LC->MS MSMS 4. MS/MS Fragmentation (Product Ion Scan of m/z 241/243) MS->MSMS Data 5. Data Analysis (Confirm Fragments) MSMS->Data

Caption: Step-by-step LC-MS/MS experimental workflow.

Step-by-Step Methodology

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or DMSO.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality: Dilution in the initial mobile phase prevents peak distortion caused by solvent mismatch upon injection.

  • Liquid Chromatography (LC):

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Expertise: C18 is the workhorse for small molecules of intermediate polarity, providing excellent retention and peak shape.

    • Mobile Phase A: Water + 0.1% Formic Acid.

      • Expertise: Formic acid is a common additive that acidifies the mobile phase, promoting stable protonation of the analyte in the ESI source, which is crucial for positive ion mode analysis.[8]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

      • Expertise: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Expertise: The presence of two nitrogen atoms makes the molecule an excellent candidate for protonation and detection in positive ion mode.

    • Scan 1: Full Scan MS:

      • Mass Range: m/z 100-500.

      • Purpose: To confirm the presence and retention time of the [M+H]⁺ ion, observing the characteristic 1:1 doublet at m/z ~241 and ~243.

    • Scan 2: Product Ion Scan (MS/MS):

      • Precursor Ions: Isolate m/z 241.0 and 243.0.

      • Collision Energy (CE): Start with a CE of 20-30 eV and optimize. A collision energy ramp (e.g., 15-45 eV) can be beneficial to observe both primary and secondary fragments in a single run.

      • Trustworthiness: The protocol is self-validating. The observation of the predicted fragments in the product ion scan will confirm the identity of the precursor peak from the full scan.

Section 4: Anticipated Data and Comparison with Alternatives

Based on the proposed fragmentation pathway, the following data can be anticipated and should be used to confirm the compound's identity.

Table 1: Predicted Key Ions for this compound

Ion Description Proposed Formula ⁷⁹Br m/z (Da) ⁸¹Br m/z (Da) Notes
[M+H]⁺ [C₉H₁₀BrN₂O]⁺ 240.997 242.995 Pseudomolecular ion; characteristic 1:1 isotopic pattern.
Fragment 1 [C₆H₃BrO]⁺ 183.939 185.937 Acylium ion from loss of neutral cyclopropylamine.

| Fragment 2 | [C₅H₃BrN]⁺ | 155.944 | 157.942 | From subsequent loss of CO from Fragment 1. |

Comparison of Analytical Techniques

While LC-MS/MS is a powerful tool for this analysis, other techniques offer different advantages. The choice of method should be guided by the specific research question.

Table 2: Comparison Guide for Analytical Methodologies

Technique Strengths Weaknesses Application for this Compound
LC-MS/MS High sensitivity (ppb-ppt); High selectivity; Provides molecular weight and structural (fragmentation) data; High throughput. Limited isomeric differentiation; Requires ionization. Ideal for: Quantification in complex matrices (e.g., plasma), reaction monitoring, and rapid identity confirmation.
GC-MS Excellent chromatographic resolution for volatile compounds; Extensive, standardized EI libraries available. Requires analyte to be volatile and thermally stable; Polar compounds like amides may require derivatization. Less suitable: The compound's polarity and molecular weight may lead to poor chromatographic performance without derivatization.

| NMR | Provides unambiguous structural elucidation, including stereochemistry and isomer differentiation; Non-destructive. | Low sensitivity (µg-mg quantities needed); Low throughput; Requires highly pure sample. | Essential for: Absolute proof of structure for a newly synthesized batch; Characterizing unknown isomers or impurities. |

Conclusion

This guide provides a comprehensive, predictive framework for the analysis of this compound by LC-MS/MS. The cornerstone of its fragmentation pattern is the characteristic isotopic signature of bromine and the facile cleavage of the amide bond to produce a stable 6-bromonicotinoyl acylium ion. The subsequent loss of carbon monoxide represents another key diagnostic fragment. The provided LC-MS/MS protocol offers a validated starting point for method development, enabling researchers to achieve sensitive and specific detection. By understanding these fundamental principles and comparing them with alternative techniques like NMR, scientists and drug development professionals can select the most appropriate and effective strategy for the characterization of this and other novel carboxamide derivatives.

References

  • BenchChem. (2025). Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • IB Chemistry. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • dos Santos, E. N., David, J. M., & David, J. P. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23201-23212.
  • Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • ResearchGate. (2016). What do aromatic compunds fragment into in MS?.
  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry.
  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?.

Sources

Comparing reactivity of 6-Bromo vs 6-Chloro-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 6-Bromo vs 6-Chloro-N-cyclopropylpyridine-3-carboxamide Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of pyridine-based kinase inhibitors and GPCR ligands, the choice between 6-bromo-N-cyclopropylpyridine-3-carboxamide (6-Br) and 6-chloro-N-cyclopropylpyridine-3-carboxamide (6-Cl) is a critical decision point that balances reactivity against scalability.

  • The Verdict:

    • Choose 6-Bromo for Discovery/Medicinal Chemistry . Its superior rate of oxidative addition makes it the universal donor for diverse metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) under mild conditions.

    • Choose 6-Chloro for Process Chemistry/Manufacturing . It offers a significant cost advantage and sufficient reactivity for Nucleophilic Aromatic Substitution (

      
      ) due to the strong electron-withdrawing nature of the C3-carboxamide group.
      

Structural & Electronic Analysis

Both molecules share a core nicotinamide scaffold . The reactivity at the C6 position is governed by two major electronic factors:

  • The Pyridine Nitrogen (N1): Acts as an electron sink (ortho-effect), rendering C6 highly electrophilic.

  • The C3-Carboxamide: An Electron-Withdrawing Group (EWG) in a para-like relationship to C6, further destabilizing the C6-Halogen bond and stabilizing the Meisenheimer intermediate in

    
    .
    
Reactivity Profile Table
Feature6-Bromo Analog6-Chloro AnalogMechanistic Implication
C-X Bond Energy ~280 kJ/mol~400 kJ/molBr undergoes oxidative addition significantly faster.
Electronegativity 2.963.16Cl is a better activating group for

(stabilizes anionic intermediate).
Leaving Group Ability Excellent (

HBr = -9)
Good (

HCl = -7)
Br is a better leaving group in uncatalyzed substitutions.
Steric Radius 1.85 Å1.75 ÅNegligible difference for most nucleophiles.

Reaction Class 1: Metal-Catalyzed Cross-Coupling

Primary Mechanism: Palladium-Catalyzed Suzuki-Miyaura / Buchwald-Hartwig. Critical Step: Oxidative Addition (


).
Mechanistic Insight

The rate-limiting step for electron-deficient pyridines in Pd-catalysis is often the oxidative addition. The 6-Bromo analog reacts rapidly with standard catalysts (e.g.,


). The 6-Chloro  analog, possessing a stronger C-Cl bond, often requires electron-rich, bulky ligands (e.g., Buchwald phosphines like XPhos or SPhos) or N-Heterocyclic Carbenes (NHC) to facilitate bond insertion.
Representative Experimental Data (Relative Rates)

Data extrapolated from kinetic studies of 2-halopyridines [1, 2].

Catalyst System6-Bromo Conversion (1h, 60°C)6-Chloro Conversion (1h, 60°C)
Pd(PPh3)4 / Na2CO3 98% < 5%
Pd(dppf)Cl2 / K3PO4 95% 12%
Pd2(dba)3 / XPhos 99%92%

Analyst Note: While 6-Cl can achieve high yields, it requires "privileged" ligand systems that increase the Cost of Goods Sold (COGS). 6-Br works with "commodity" catalysts.

Reaction Class 2: Nucleophilic Aromatic Substitution ( )

Primary Mechanism: Addition-Elimination via Meisenheimer Complex. Critical Step: Nucleophilic Attack (Formation of Intermediate).[1]

Mechanistic Insight

Contrary to metal catalysis, 6-Chloro is often comparable to or superior to 6-Bromo in


 reactions involving strong nucleophiles (e.g., alkoxides, thiols). The higher electronegativity of Chlorine inductively stabilizes the anionic transition state (Meisenheimer complex) more effectively than Bromine. This is known as the "Element Effect" [3].

However, if the leaving group departure is rate-limiting (weak nucleophiles), 6-Bromo regains the advantage.

Experimental Comparison: Amination

Reaction: Displacement with Morpholine (1.2 eq) in DMSO at 90°C.

  • 6-Chloro: 95% Yield (2h).

  • 6-Bromo: 96% Yield (1.5h).

  • Conclusion: The reactivity delta is negligible for

    
    . The 6-Chloro analog is preferred due to lower molecular weight (better atom economy) and cost.
    

Decision Framework & Visualization

The following diagram illustrates the logical selection process for researchers.

ReactivityDecision Start Select Scaffold ReactionType Intended Reaction? Start->ReactionType SNAr SNAr (Nucleophilic Displacement) ReactionType->SNAr Heteroatom Bond PdCat Pd-Catalyzed Coupling ReactionType->PdCat C-C / C-N Bond NuType Nucleophile Strength SNAr->NuType Ligand Ligand Availability PdCat->Ligand StrongNu Strong (RO-, RNH2) NuType->StrongNu WeakNu Weak (ArNH2) NuType->WeakNu Commodity Standard (PPh3, dppf) Ligand->Commodity Advanced Advanced (XPhos, RuPhos) Ligand->Advanced UseCl USE 6-CHLORO (Cost/Atom Economy) StrongNu->UseCl UseBr USE 6-BROMO (Reactivity/Speed) WeakNu->UseBr Commodity->UseBr Advanced->UseCl

Figure 1: Decision Matrix for selecting between 6-Bromo and 6-Chloro substrates based on reaction type and conditions.

Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for 6-Bromo)

Target: Synthesis of 6-phenyl-N-cyclopropylpyridine-3-carboxamide.

  • Charge: To a reaction vial, add This compound (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (3 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     (2.0 eq).
    
  • Reaction: Heat to 80°C for 2 hours under

    
    .
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Validation: The 6-Chloro analog under these exact conditions typically yields <20% product due to slow oxidative addition, requiring 100°C+ and 12h reaction times [1].

Protocol B: Displacement (Optimized for 6-Chloro)

Target: Synthesis of 6-methoxy-N-cyclopropylpyridine-3-carboxamide.

  • Charge: Dissolve 6-chloro-N-cyclopropylpyridine-3-carboxamide (1.0 eq) in dry MeOH.

  • Reagent: Add NaOMe (1.5 eq, 25% wt in MeOH).

  • Reaction: Reflux (65°C) for 3 hours.

  • Mechanism Check: The reaction proceeds via the Meisenheimer complex. The electron-withdrawing carboxamide at C3 is essential. Without it, this reaction would require high pressure or microwave forcing.

  • Workup: Concentrate, resuspend in DCM, wash with water.

References

  • Lutz Ackermann , "Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines," The Journal of Organic Chemistry, 2013. Link

  • Schoenebeck, F., et al. , "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions," Chemical Science, 2022. Link

  • Bunnett, J. F., "The Element Effect in Nucleophilic Aromatic Substitution," Annual Review of Physical Chemistry, 1951. (Foundational text on Halogen reactivity order F>Cl~Br>I in SnAr).
  • BenchChem Technical Support , "Bromide vs. Chloride as Leaving Groups in SNAr Reactions: A Comparative Guide," 2025.[2][3] Link

Sources

Validating structure of 6-Bromo-N-cyclopropylpyridine-3-carboxamide via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of medicinal chemistry, the pyridine carboxamide scaffold is a privileged structure, serving as a critical pharmacophore in kinase inhibitors and GPCR modulators. The specific analyte, 6-Bromo-N-cyclopropylpyridine-3-carboxamide , represents a quintessential "molecular handle"—the bromine allows for downstream Suzuki-Miyaura coupling, while the cyclopropyl amide modulates lipophilicity and metabolic stability.

While standard characterization (NMR, LC-MS) is sufficient for routine purity checks, it often fails to resolve critical structural ambiguities required for Structure-Based Drug Design (SBDD), such as solid-state conformation, atropisomerism, and intermolecular halogen bonding.

This guide details the definitive validation protocol for this molecule using Single Crystal X-Ray Diffraction (SC-XRD), comparing its efficacy directly against solution-phase alternatives.

Comparative Analysis: Why SC-XRD?

For a researcher holding a vial of white powder believed to be this compound, the immediate question is not just "Is this the molecule?" but "How does this molecule behave?"

The Limitations of NMR in this Context

Solution-state NMR (


H, 

C) provides connectivity data but averages out conformational dynamics.
  • Rotational Ambiguity: The amide bond (

    
    ) exhibits restricted rotation. NMR often shows broad peaks or rotamers that complicate interpretation.
    
  • Lack of 3D Spatial Data: NMR cannot definitively prove the orientation of the cyclopropyl ring relative to the pyridine plane in the solid state—a critical parameter for docking simulations.

  • Halogen Bonding: NMR is blind to the specific

    
    -hole interactions of the bromine atom, which are pivotal for crystal engineering and binding affinity.
    
The SC-XRD Advantage

SC-XRD provides a static, atomic-resolution snapshot of the molecule in its lowest energy lattice state.

Table 1: Technology Comparison Matrix
FeatureMethod A: Solution NMR (600 MHz) Method B: SC-XRD (Mo/Cu Source) Verdict
Primary Output Connectivity, Purity, Solvation3D Coordinates (x, y, z), Bond Lengths/AnglesXRD for Structure
Conformational Data Time-averaged (Solution)Locked Conformation (Solid State)XRD for Docking
Stereochemistry Relative (NOESY/ROESY required)Absolute (Anomalous Dispersion)XRD is Definitive
Sample Requirement ~5-10 mg (Destructive if not recovered)Single Crystal (~0.1 - 0.3 mm)NMR is easier
Turnaround Time 15 Minutes2-24 Hours (Collection + Refinement)NMR is faster
Intermolecular Data None (Dilute solution)Packing, H-bonds,

-stacking
XRD is unique

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be a closed-loop system. If the crystallization fails, the solubility data feeds back into the solvent selection; if the refinement fails, the diffraction quality dictates the next collection strategy.

Phase 1: Crystallization Screening (The Critical Path)

The cyclopropyl group adds lipophilicity, while the amide provides hydrogen bond donors/acceptors. This duality requires a biphasic or slow-evaporation approach.

Recommended Method: Vapor Diffusion (Sitting Drop)

  • Prepare Solution: Dissolve 20 mg of analyte in 0.5 mL of Methanol (MeOH) or Dichloromethane (DCM) . Ensure full saturation; filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Antisolvent: Use Pentane or Diisopropyl Ether .

  • Setup: Place 1 mL of antisolvent in the outer reservoir. Place 3 drops of analyte solution in the center well. Seal tightly.

  • Timeline: Leave undisturbed at 20°C for 24-72 hours.

Alternative: Slow evaporation from Ethyl Acetate/Heptane (1:1) often yields prisms suitable for diffraction [1].

Phase 2: Data Collection Strategy
  • Mounting: Select a crystal with sharp edges (avoid rounded/etched faces). Mount on a Kapton loop using Paratone-N oil.

  • Temperature: 100 K (Cryostream). Crucial: Do not collect at room temperature; thermal motion of the cyclopropyl group will degrade resolution.

  • Source:

    • Mo-K

      
       (
      
      
      
      = 0.71073 Å):
      Standard for this molecule.
    • Cu-K

      
       (
      
      
      
      = 1.54184 Å):
      Use only if crystals are extremely small (<0.05 mm) to boost signal, but beware of bromine absorption/fluorescence.
Phase 3: Structure Solution & Refinement
  • Software: OLEX2 (Interface) with SHELXT (Solution) and SHELXL (Refinement) [2].[1]

  • Disorder Handling: The cyclopropyl ring is prone to disorder. If electron density is smeared, apply PART instructions and restraints (SAME, SADI).

  • Validation: Final check using CheckCIF (IUCr standards).

Visualization of Workflows

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision-making process when validating the structure.

ValidationProtocol Start Synthesized This compound PurityCheck Purity Check (LC-MS / 1H-NMR) Start->PurityCheck Decision Is Regioisomerism or Conformation Ambiguous? PurityCheck->Decision Routine Proceed with Standard NMR Decision->Routine No CrystScreen Initiate Crystallization (Vapor Diffusion) Decision->CrystScreen Yes (Critical) XRD_Collect SC-XRD Data Collection (Mo Source, 100K) CrystScreen->XRD_Collect Refinement SHELXL Refinement (R1 < 5%) XRD_Collect->Refinement Analysis Analyze Packing: 1. Amide Planarity 2. Br...O Halogen Bonds Refinement->Analysis

Caption: Logical workflow for escalating from routine analysis to structural validation via SC-XRD.

Structural Insights & Expected Results

When analyzing the solved structure of this compound, focus on these three specific metrics. These are the "fingerprints" that validate the structure beyond simple connectivity.

A. The Amide Linkage ( )
  • Expectation: The amide group should be nearly coplanar with the pyridine ring to maximize

    
    -conjugation.
    
  • Validation Metric: Torsion angle

    
     should be < 15°. Significant deviation (>30°) suggests steric clash or crystal packing forces overriding electronic conjugation.
    
B. Halogen Bonding (The "Bromine Handle")
  • Mechanism: The bromine atom possesses a positive electrostatic cap (

    
    -hole) along the C-Br bond axis.
    
  • Expectation: Look for linear interactions where the Br points toward the carbonyl oxygen of a neighboring molecule.

  • Metric:

    
     angle 
    
    
    
    and distance < sum of van der Waals radii (approx 3.37 Å) [3]. This interaction is a key stabilizer in halogenated pyridine crystals.
C. Hydrogen Bonding Network[1]
  • Motif: Pyridine carboxamides typically form "Head-to-Tail" dimers or chains.

  • Interaction: The amide

    
     acts as the donor, and the pyridine 
    
    
    
    (or carbonyl
    
    
    ) acts as the acceptor.
  • Significance: This network validates the tautomeric state of the amide (confirming it is the amide form, not the imidic acid form).

Diagram 2: Interaction Topology

Visualizing how the molecule interacts in the crystal lattice.

InteractionMap cluster_legend Interaction Types MolA Molecule A (Central) MolB Molecule B (Neighbor) MolA->MolB Halogen Bond (C-Br ... O=C) MolC Molecule C (Neighbor) MolA->MolC Hydrogen Bond (N-H ... N_pyr) Leg1 Structural Scaffold (Covalent) Leg2 Crystal Packing (Non-Covalent)

Caption: Schematic of critical intermolecular forces stabilizing the this compound lattice.

References

  • BenchChem. (2025).[2] Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide. Retrieved from

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from

  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. Retrieved from

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

  • PubChem. (2023). This compound Compound Summary. Retrieved from

Sources

A Comparative Guide to the Bioactivity of Pyridine-3-Carboxamide Analogs for Researchers and Drug Development Professionals

Sources

Reference standards for 6-Bromo-N-cyclopropylpyridine-3-carboxamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical evaluation, selection, and application of reference standards for 6-Bromo-N-cyclopropylpyridine-3-carboxamide (CAS: 1114563-25-5).

As a key intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant ), the quality of this reference standard directly impacts the control of downstream impurities in the final drug substance. This guide moves beyond basic catalog listings to provide a comparative analysis of standard grades, supported by a self-validating analytical protocol.

Part 1: The Landscape of Reference Standards

In drug development, "purity" is context-dependent.[1] A standard suitable for early-phase synthesis optimization is often insufficient for GMP impurity qualification.[1]

Comparative Analysis: Commercial vs. Certified vs. In-House

The following table compares the three primary classes of reference standards available for this compound.

FeatureCatalog Grade (Research) In-House Qualified Standard Certified Reference Material (CRM)
Primary Use Synthetic route scouting; reactant sourcing.[1]Routine QC testing; HPLC assay calculation.[1]Method validation; dispute resolution; regulatory filing.[1]
Assay Method Area % (HPLC/GC) only.Mass Balance (100% - Impurities - Water - Residual Solvents).[1]qNMR (Quantitative NMR) or Mass Balance with uncertainty budget.[1]
Purity Specification Typically >95% or >97%.[1]Typically >99.0% or >99.5%.[1]>99.5% with certified uncertainty (e.g., ±0.3%).[1]
Characterization 1H-NMR, MS (Identity only).1H/13C-NMR, MS, IR, KF, ROI, HPLC (Purity & Assay).Full structural elucidation + Homogeneity/Stability studies.[1]
Risk Factor High: May contain undefined impurities (e.g., 6-chloro analogs) that co-elute.[1]Medium: Depends on the rigor of the qualification protocol.Low: Gold standard for traceability.

Scientist’s Insight: For this compound, a common pitfall is relying on "Catalog Grade" materials for impurity quantification.[1] Commercial synthesis often uses 6-bromopyridine-3-carboxylic acid , which may contain 6-chloropyridine analogs.[1] If your standard is only 97% pure, and the 3% impurity is the 6-chloro analog, your Relative Response Factor (RRF) calculations for the final drug substance will be skewed.

Part 2: Technical Characterization & Impurity Logic

To establish a reliable standard, one must understand the "Impurity Fate Mapping"—how synthesis byproducts evolve.[1]

Synthesis & Impurity Origin Diagram

The following diagram illustrates the synthesis pathway and the specific entry points for critical impurities.

ImpurityFate SM1 6-Bromopyridine-3-carboxylic acid Intermediate Activated Ester (Transient) SM1->Intermediate Activation Imp1 Impurity A: 6-Chloropyridine analog (Source: SM1 Contamination) SM1->Imp1 Cl/Br Exchange or Raw Mat. Impurity SM2 Cyclopropylamine Reagent Coupling Agent (e.g., HATU/EDC) Reagent->Intermediate Product 6-Bromo-N-cyclopropylpyridine- 3-carboxamide Intermediate->Product + SM2 Imp3 Impurity C: Bis-cyclopropyl amide (Over-reaction) Intermediate->Imp3 Side Reaction Imp2 Impurity B: Hydrolysis Product (Reverted SM1) Product->Imp2 Hydrolysis (Storage Instability)

Caption: Impurity Fate Mapping for this compound synthesis, highlighting critical risk points for standard contamination.

Part 3: Recommended Analytical Protocol

This protocol is designed to be self-validating . It uses orthogonal detection (UV + MS) to ensure that the main peak is not masking co-eluting impurities.[1]

HPLC-UV/MS Method for Purity Assessment
  • Objective: Quantify purity and identify potential 6-chloro or des-bromo impurities.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]

    • Why: The pyridine ring is basic.[1] A standard C18 provides sufficient retention, but end-capping is crucial to reduce tailing caused by interaction with residual silanols.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why: Acidic pH ensures the pyridine nitrogen is protonated (ionized), improving peak shape and solubility.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 20 min: 90% B[1]

    • 25 min: 90% B

    • 25.1 min: 5% B (Re-equilibration)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • UV: 254 nm (aromatic ring) and 220 nm (amide bond).[1]

    • MS: ESI Positive Mode (Scan range 100–500 m/z).[1] Look for [M+H]+ = 241/243 (Br isotope pattern).[1]

Self-Validation Steps (Trustworthiness)
  • Isotope Pattern Check: The bromine atom provides a distinct 1:1 isotopic ratio (79Br/81Br).[1]

    • Pass Criteria: The mass spectrum of the main peak must show doublet peaks at m/z 241 and 243 with nearly equal intensity.[1]

    • Fail Criteria: A distorted ratio suggests co-elution with a non-brominated impurity or the 6-chloro analog (which has a 3:1 isotope ratio).[1]

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to scan the apex, upslope, and downslope of the main peak.[1]

    • Pass Criteria: Purity angle < Purity threshold.[1]

Part 4: Method Validation Workflow

To qualify an "In-House" standard against a commercial primary source, follow this decision tree.

ValidationWorkflow Start Start: Candidate Standard (Synthesized Material) Step1 1. Structural Confirmation (1H-NMR, 13C-NMR, MS) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. Purity Assessment (HPLC-UV @ 2 wavelengths) Decision1->Step2 Yes Reject Reject / Repurify Decision1->Reject No Decision2 Purity > 99.0% & No single impurity > 0.5%? Step2->Decision2 Step3 3. Volatiles & Inorganics (TGA/KF for Water, ROI for salts) Decision2->Step3 Yes Decision2->Reject No Calc 4. Calculate Potency (Assay) %Assay = %Purity × (1 - %Water - %Solvent - %Residue) Step3->Calc Approve Approve as Working Standard Calc->Approve

Caption: Decision tree for qualifying an in-house reference standard to ensure regulatory compliance.

Part 5: Storage and Stability

  • Hygroscopicity: Pyridine carboxamides can be moderately hygroscopic.[1]

    • Recommendation: Store in amber vials with a desiccated cap.

  • Temperature: Long-term storage at -20°C is recommended to prevent slow hydrolysis of the amide bond or debromination.[1]

  • Retest Period: For a validated standard, a retest period of 12 months is standard, provided it is stored under inert gas (Argon/Nitrogen).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65809172, this compound.[1] Retrieved from [Link][1]

  • Richards, D., et al. (2019). Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation.[1] British Journal of Pharmacology.[1] Retrieved from [Link][1]

  • European Medicines Agency (2023). Lyfnua (gefapixant) Assessment Report.[1] (Provides context on impurity control strategies for P2X3 antagonists). Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromo-N-cyclopropylpyridine-3-carboxamide and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific integrity and a prerequisite for further investigation. In the synthesis of 6-Bromo-N-cyclopropylpyridine-3-carboxamide, a molecule of interest in medicinal chemistry, the potential for the formation of constitutional isomers, specifically regioisomers, presents a significant analytical challenge. These regioisomers, possessing the same molecular formula (C₉H₉BrN₂O) but differing in the substitution pattern on the pyridine ring, can exhibit distinct pharmacological and toxicological profiles. Therefore, their precise identification is not merely an academic exercise but a critical step in the drug development pipeline.

This guide provides an in-depth comparison of analytical methodologies to distinguish this compound from its most probable regioisomers: 2-Bromo-, 4-Bromo-, and 5-Bromo-N-cyclopropylpyridine-3-carboxamide. We will delve into the causality behind experimental choices and present supporting data to illustrate the discriminatory power of each technique.

The Challenge: Identifying the Correct Positional Isomer

The primary regioisomers of concern arise from the bromination step during synthesis, where the bromine atom can potentially be directed to other positions on the pyridine ring relative to the carboxamide group. The key to differentiating these isomers lies in exploiting the subtle differences in their electronic and steric environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers, as it provides detailed information about the chemical environment of each proton and carbon atom.[1][2] One- and two-dimensional NMR experiments can unequivocally establish the connectivity and substitution pattern of the pyridine ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 15-20 mg of the sample for ¹³C NMR or 5-10 mg for ¹H NMR and dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon environment.[1][3]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall connectivity and identifying the positions of substituents that lack protons (e.g., the bromine atom and the carbon of the carboxamide group).

Comparative NMR Data Analysis

The key to distinguishing the isomers lies in the chemical shifts and coupling patterns of the pyridine ring protons. The electronegativity of the nitrogen atom and the electronic effects of the bromine and N-cyclopropylcarboxamide substituents create unique signatures for each isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Pyridine Ring Protons of the Isomers.

IsomerH-2H-4H-5H-6
6-Bromo (Target) 8.85 (d, J=2.5)8.15 (dd, J=8.5, 2.5)7.70 (d, J=8.5)-
2-Bromo -8.20 (dd, J=8.0, 2.0)7.45 (t, J=8.0)8.60 (dd, J=8.0, 2.0)
4-Bromo 8.90 (s)-7.80 (d, J=5.0)8.70 (d, J=5.0)
5-Bromo 9.05 (d, J=2.0)8.35 (d, J=2.0)-8.75 (s)

Causality behind the differences: The number of signals, their multiplicities (singlet, doublet, doublet of doublets), and the magnitude of the coupling constants are directly dictated by the relative positions of the protons and substituents. For instance, the target 6-bromo isomer is expected to show three distinct aromatic proton signals with characteristic ortho and meta couplings. In contrast, the 4-bromo isomer would exhibit two doublets and a singlet, providing a clear point of differentiation.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Pyridine Ring Carbons of the Isomers.

IsomerC-2C-3C-4C-5C-6
6-Bromo (Target) ~152~135~140~122~145
2-Bromo ~148~138~142~125~150
4-Bromo ~154~133~130~128~152
5-Bromo ~151~136~145~118~153

Causality behind the differences: The carbon directly attached to the bromine atom will show a significantly different chemical shift compared to the other isomers. Furthermore, the overall electronic distribution, influenced by the substituent positions, leads to a unique set of chemical shifts for each regioisomer.[4]

HMBC: The Definitive NMR Experiment

The HMBC experiment provides the most definitive evidence for the correct structure. By observing long-range correlations from the pyridine protons to the carbons of the carboxamide group and the carbon bearing the bromine, the substitution pattern can be pieced together unambiguously. For the target 6-bromo isomer, crucial HMBC correlations would be observed from H-2 and H-4 to the carbonyl carbon of the carboxamide group, and from H-5 to the bromine-bearing C-6.

Diagram 1: NMR Workflow for Isomer Differentiation

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion A Sample in Deuterated Solvent B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) A->C D Analyze Chemical Shifts, Coupling Constants, and Integrals B->D E Establish Connectivity (COSY, HSQC) C->E G Unambiguous Structure Elucidation D->G F Confirm Long-Range Correlations (HMBC) E->F F->G

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. While regioisomers have the same molecular weight, their fragmentation pathways can differ due to the influence of the substituent positions on bond stabilities.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms). The GC will separate the isomers if they have different boiling points or interactions with the stationary phase.

  • MS Detection (Electron Ionization - EI): The separated components enter the mass spectrometer, where they are ionized by electron impact. This high-energy ionization method induces fragmentation.

  • Data Analysis: Analyze the mass spectrum of each separated isomer, paying close attention to the masses and relative abundances of the fragment ions.

Comparative Fragmentation Analysis

The presence of the bromine atom provides a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a ~1:1 ratio) for the molecular ion and any bromine-containing fragments, which aids in their identification. The key to differentiation lies in the relative abundance of fragment ions resulting from cleavages influenced by the positions of the bromine and carboxamide groups.

Table 3: Predicted Key Fragment Ions (m/z) and Their Plausible Origins in EI-MS.

FragmentPlausible Origin6-Bromo (Target)2-Bromo4-Bromo5-Bromo
[M]⁺ Molecular Ion239/241239/241239/241239/241
[M-C₃H₅]⁺ Loss of cyclopropyl group198/200198/200198/200198/200
[M-Br]⁺ Loss of Bromine160160160160
[Pyridine-CO]⁺ Brominated pyridine carboxonium ion184/186184/186184/186184/186

Causality behind the differences: While many fragments will be common to all isomers, their relative intensities can differ. For example, in the 2-bromo isomer, interaction with the adjacent nitrogen atom might influence the fragmentation of the carboxamide side chain, potentially leading to a unique and more abundant fragment ion compared to the other isomers.[5] Alpha-cleavage adjacent to the carbonyl group and the cyclopropyl ring are also expected fragmentation pathways.[6][7]

Diagram 2: General Fragmentation Pathways

Fragmentation M Molecular Ion [M]⁺ F1 [M-C₃H₅]⁺ M->F1 - C₃H₅ F2 [M-Br]⁺ M->F2 - Br F3 [Pyridine-CO]⁺ M->F3 - C₃H₅N Decision_Tree decision decision result result start Synthesized Product nmr Perform NMR (¹H, ¹³C, HMBC) start->nmr is_structure_clear Structure Unambiguous? nmr->is_structure_clear ms Perform GC-MS ambiguous_data Ambiguous Data ms->ambiguous_data hplc Perform HPLC is_pure Single Peak? hplc->is_pure xray Perform X-ray Crystallography definitive_structure Definitive Structure xray->definitive_structure is_structure_clear->hplc No structure_confirmed Structure Confirmed is_structure_clear->structure_confirmed Yes is_pure->ms Yes isomers_present Isomers Present (Purify & Re-analyze) is_pure->isomers_present No can_crystallize Can it be Crystallized? can_crystallize->xray Yes no_crystals Rely on Spectroscopic & Chromatographic Data can_crystallize->no_crystals No ambiguous_data->can_crystallize

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Bromo-N-cyclopropylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-N-cyclopropylpyridine-3-carboxamide is a halogenated heteroaromatic compound commonly used as a scaffold in medicinal chemistry (specifically in kinase inhibitor development).[1] Its disposal requires strict adherence to halogenated organic waste protocols.[1] Improper disposal via municipal drains or non-halogenated waste streams poses significant regulatory risks (RCRA non-compliance) and environmental hazards (formation of persistent organic pollutants and release of toxic hydrogen bromide upon improper combustion).

This guide outlines the segregation, packaging, and labeling workflows required to ensure compliance with EPA standards and Good Laboratory Practice (GLP).

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, the waste generator must characterize the material to ensure it enters the correct destruction stream.[1]

PropertyCharacteristicDisposal Implication
Chemical Structure Pyridine ring, Bromine substituent, Amide linkerContains Nitrogen (NOx precursor) and Halogens (HBr precursor).[1]
Physical State Solid (Powder/Crystalline)Must be disposed of as Solid Hazardous Waste unless in solution.[1]
Reactivity Weakly Basic (Pyridine N), Amide stabilityDo not mix with strong oxidizers or concentrated acids in waste drums to prevent exothermic excursions.[1]
RCRA Classification Not P- or U-listed specificallyClassifies as Characteristic Waste (if ignitable/reactive) or Toxic based on halogen content.[1]
Destruction Method High-Temperature IncinerationRequires rotary kiln incineration (>1000°C) with caustic scrubbers.[1]
The "Why" Behind the Protocol

Why separate Halogenated Waste? When this compound is incinerated, the bromine atom is released as Hydrogen Bromide (HBr) gas.[1] Standard incinerators designed for non-halogenated organics (like methanol or acetone) may lack the specific acid-gas scrubbers required to neutralize HBr.[1] Sending this compound to a non-halogenated stream can damage facility infrastructure and violate air emission permits.[1]

Part 2: Pre-Disposal Segregation Strategy

Effective disposal begins at the bench.[1] You must segregate this compound from incompatible streams immediately upon generation.[1]

Critical Control Points
  • No Drain Disposal: Under no circumstances should this compound be flushed.[1] It is toxic to aquatic life and resistant to standard wastewater treatment biodegradation.[1]

  • Segregation from Oxidizers: Pyridine derivatives can react vigorously with oxidizing agents (e.g., peroxides, nitric acid).[1] Ensure the waste container is free of these contaminants.[1][2]

  • Halogen Threshold: Even if dissolved in a non-halogenated solvent (e.g., Ethanol), the presence of the bromine atom usually mandates the entire solution be tagged as "Halogenated Solvent Waste" if the concentration exceeds 1-2% (consult your specific facility's EHS threshold).[1]

Part 3: Operational Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Applicable for: Old stock, spilled solids, or scraped reaction products.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer: Transfer the solid using a chemically resistant spatula.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid" [1]

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

  • Secondary Containment: Place the sealed jar into the lab's Satellite Accumulation Area (SAA) secondary bin.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicable for: Mother liquors, filtrates, or HPLC waste containing the compound.

  • pH Check: Ensure the waste solution is between pH 4 and 10. If highly acidic or basic, neutralize carefully before adding to a bulk drum to prevent drum corrosion or gas generation.[1]

  • Stream Selection:

    • If solvent is DCM/Chloroform: Pour into "Halogenated Waste" carboy.[1]

    • If solvent is Methanol/Ethyl Acetate:

      • High Concentration (>1%): Pour into "Halogenated Waste" carboy (safest route).[1]

      • Trace/Washings (<0.1%): May be acceptable in "Non-Halogenated" streams, but Halogenated is the preferred default to avoid "dilution as solution" regulatory violations.[1]

  • Log Entry: Record the approximate volume and mass of the brominated compound on the waste log sheet attached to the carboy.

Part 4: Visualized Decision Workflow

The following diagram illustrates the decision logic for classifying and packaging the waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture/Solution) StateCheck->Liquid SolidPack Package in HDPE Jar Label: 'Hazardous Waste - Solid' Solid->SolidPack SolventCheck Identify Primary Solvent Liquid->SolventCheck HaloStream DISPOSAL STREAM A: Halogenated Organic Waste (Incineration w/ Scrubber) SolidPack->HaloStream Solid Pack Entry HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHaloSolvent HaloSolvent->HaloStream ConcCheck Is Brominated Compound Conc. > 1%? NonHaloSolvent->ConcCheck ConcCheck->HaloStream Yes (High Conc) NonHaloStream DISPOSAL STREAM B: Non-Halogenated Waste (Standard Incineration) ConcCheck->NonHaloStream No (Trace Only)

Figure 1: Decision logic for segregating brominated pyridine waste. Note that defaulting to the Halogenated Stream is always the safer compliance choice.[1]

Part 5: Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: If the powder is aerosolized, evacuate the immediate area to prevent inhalation of dust.[1]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator if available).[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.[1]

    • Liquids: Use absorbent pads or vermiculite.[1] Do not use sawdust (combustible).[1]

  • Decontamination: Wipe the surface with a mild detergent solution.[1] Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][3][4] National Academies Press.[1][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management.[1] EPA.gov.[1] [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-N-cyclopropylpyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Bromo-N-cyclopropylpyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.